molecular formula C7H3ClF3NO4S B074855 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene CAS No. 1550-27-2

2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene

Cat. No.: B074855
CAS No.: 1550-27-2
M. Wt: 289.62 g/mol
InChI Key: BDIMBZRJVHLTPD-UHFFFAOYSA-N
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Description

2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene is a useful research compound. Its molecular formula is C7H3ClF3NO4S and its molecular weight is 289.62 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3ClF3NO4S/c8-5-2-1-4(3-6(5)12(13)14)17(15,16)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIMBZRJVHLTPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364271
Record name 1-chloro-2-nitro-4-[(trifluoromethyl)sulfonyl]benzene
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Molecular Weight

289.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1550-27-2
Record name 1-Chloro-2-nitro-4-[(trifluoromethyl)sulfonyl]benzene
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Record name 1-chloro-2-nitro-4-[(trifluoromethyl)sulfonyl]benzene
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Record name 1-chloro-2-nitro-4-trifluoromethanesulfonylbenzene
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Foundational & Exploratory

A Technical Guide to 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene, a key chemical intermediate in medicinal chemistry and drug discovery. It details the compound's physicochemical properties, synthesis protocols, and its applications as a versatile building block in the development of novel therapeutic agents.

Core Compound Information

This compound is an aromatic organic compound notable for its trifluoromethylsulfonyl, nitro, and chloro functional groups. These features make it a highly reactive and valuable precursor in organic synthesis.

CAS Number: 1550-27-2[1][2][3]

The key properties of the compound are summarized in the table below, providing essential data for experimental design and safety considerations.

PropertyValueSource
Molecular Formula C₇H₃ClF₃NO₄S[3]
Molecular Weight 289.62 g/mol [1][4]
Density 1.689 g/cm³[3]
Synonyms 1-chloro-2-nitro-4-[(trifluoromethyl)sulfonyl]benzene[3]
InChI Key InChI=1/C7H3ClF3NO4S/c8-5-2-1-4(3-6(5)12(13)14)17(15,16)7(9,10,11)/h1-3H[3]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the nitration of a precursor molecule. The following protocol has been adapted from published synthesis routes.[5]

A common method for synthesizing the title compound is through the nitration of 1-chloro-4-(trifluoromethylsulfonyl)benzene.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of 1-chloro-4-(trifluoromethylsulfonyl)benzene (500 mg, 2.05 mmol) in Oleum (2.5 g), add fuming HNO₃ (5 ml).

  • Heating: The reaction mixture is stirred at 100 °C for 24 hours. Reaction progress should be monitored using Thin Layer Chromatography (TLC).

  • Quenching: After the starting material is consumed, the reaction mixture is carefully quenched with water (10 ml).

  • Extraction: The product is extracted with CH₂Cl₂ (2 x 10 ml).

  • Washing and Drying: The combined organic layers are washed with water (20 ml) and dried over anhydrous sodium sulphate.

  • Purification: The solvent is evaporated under reduced pressure. The crude material is then purified by column chromatography on silica gel (60-120 mesh) using a gradient of 5-15% EtOAc/Hexane to yield the final product as a colorless liquid.[5]

Quantitative Data:

Parameter Value
Starting Material 1-chloro-4-(trifluoromethylsulfonyl)benzene
Reagents Fuming HNO₃, Oleum
Temperature 100 °C
Reaction Time 24 hr
Yield 24%

| ¹H-NMR (CDCl₃, 500 MHz) | δ 8.53 (bs, 1H), 8.19-8.14 (m, 1H), 7.94 (d, J = 8.8 Hz, 1H) |

G Figure 1: Synthesis Workflow cluster_0 Reaction Phase cluster_1 Work-up & Purification A 1. Dissolve Precursor in Oleum B 2. Add Fuming HNO3 A->B C 3. Heat at 100°C for 24h B->C D 4. Quench with Water C->D E 5. Extract with CH2Cl2 D->E F 6. Wash & Dry Organic Layer E->F G 7. Purify via Column Chromatography F->G H Final Product: This compound G->H G Figure 2: Role as a Chemical Intermediate cluster_0 Potential Therapeutic Derivatives A This compound (Core Intermediate) B HPPD Enzyme Inhibitors (e.g., for Tyrosinaemia) A->B Modification at chloro & sulfonyl sites C Antibacterial Agents (e.g., Nitro-Sulfonyl Fluorides) A->C Conversion of -SO2Cl to -SO2F D Kinase Inhibitors & Other Complex Molecules A->D Nucleophilic Aromatic Substitution at Cl

References

An In-depth Technical Guide to the Chemical Properties of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene is a halogenated aromatic nitro compound of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a trifluoromethylsulfonyl group, a nitro group, and a chlorine atom attached to a benzene ring, imparts a distinct reactivity profile, making it a valuable building block for the synthesis of novel therapeutic agents and other complex organic molecules. The presence of strong electron-withdrawing groups activates the aromatic ring for nucleophilic aromatic substitution, a key reaction in the construction of diverse chemical scaffolds. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound.

Chemical and Physical Properties

A summary of the known and estimated physical and chemical properties of this compound is presented in the table below. It is important to note that while some data is available for the target compound, other values are derived from structurally similar compounds and should be considered as estimates.

PropertyValueSource
IUPAC Name 1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzeneN/A
CAS Number 1550-27-2[1]
Molecular Formula C₇H₃ClF₃NO₄S[1]
Molecular Weight 289.62 g/mol [1]
Appearance Likely a solid at room temperatureInferred from related compounds
Melting Point Not availableN/A
Boiling Point Estimated based on 2-Nitro-4-(trifluoromethyl)chlorobenzene: ~222.6 °C at 760 mmHg[2]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Likely insoluble in water.Inferred from related compounds
Density 1.689 g/cm³

Spectroscopic Data

  • ¹H NMR Spectroscopy: A synthesis protocol for a related compound describes the ¹H-NMR spectrum of 1-chloro-2-nitro-4-trifluoromethanesulfonyl-benzene as having signals at δ 8.53 (bs, 1H), 8.19-8.14 (m, 1H), and 7.94 (d, J = 8.8 Hz, 1H) in CDCl₃. This provides an expected pattern for the aromatic protons of the target molecule.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum for the analogous 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride is available and can be used for comparative purposes.

  • Infrared (IR) Spectroscopy: The FT-IR spectrum of 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride is also available and would show characteristic peaks for the nitro group (around 1530 and 1350 cm⁻¹), the sulfonyl group (around 1370 and 1180 cm⁻¹), and the C-Cl and C-F bonds.

  • Mass Spectrometry: While the exact mass spectrum is not available, the molecular ion peak (M+) would be expected at m/z 289.9423, corresponding to the exact mass of the molecule.

Synthesis

A general method for the synthesis of 1-chloro-2-nitro-4-trifluoromethanesulfonyl-benzene has been reported. The protocol involves the nitration of a precursor compound.

Experimental Protocol: Synthesis of 1-chloro-2-nitro-4-trifluoromethanesulfonyl-benzene

Materials:

  • Starting material (e.g., 1-chloro-4-(trifluoromethylsulfonyl)benzene)

  • Oleum

  • Fuming Nitric Acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (60-120 mesh)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • To a stirred solution of the starting material in oleum, add fuming HNO₃.

  • The reaction mixture is stirred at 100 °C for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is quenched with water.

  • The product is extracted with CH₂Cl₂.

  • The organic layer is washed with water and dried over anhydrous Na₂SO₄.

  • The solvent is evaporated under reduced pressure.

  • The crude material is purified by column chromatography on silica gel using a gradient of EtOAc/Hexane.

This protocol provides a foundational method that can be optimized for the specific synthesis of this compound.

Reactivity and Applications in Organic Synthesis

The chemical reactivity of this compound is dominated by the presence of the strongly electron-withdrawing nitro and trifluoromethylsulfonyl groups. These groups deactivate the benzene ring towards electrophilic aromatic substitution but significantly activate it for nucleophilic aromatic substitution (SNAr). The chlorine atom serves as a good leaving group in these reactions.

Nucleophilic Aromatic Substitution (SNAr)

The primary application of this compound in organic synthesis is as an electrophile in SNAr reactions. It can react with a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a diverse range of substituted aromatic compounds. These products are often valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

The general mechanism for the SNAr reaction is depicted below:

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Experimental Workflow for a Typical SNAr Reaction

The following diagram illustrates a typical experimental workflow for a nucleophilic aromatic substitution reaction involving this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve this compound in a suitable solvent (e.g., DMF, DMSO) B Add the nucleophile (e.g., amine, thiol, or alkoxide) A->B C Optionally, add a base (e.g., K₂CO₃, Et₃N) B->C D Heat the reaction mixture and monitor by TLC C->D E Cool the reaction mixture D->E F Pour into water and extract with an organic solvent (e.g., EtOAc) E->F G Wash the organic layer with brine F->G H Dry over anhydrous Na₂SO₄ G->H I Filter and concentrate the organic layer H->I J Purify the crude product by column chromatography or recrystallization I->J K Characterize the final product (NMR, MS, etc.) J->K Drug_Discovery_Logic A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B Reacts with various nucleophiles C Library of Diverse Derivatives B->C Generates D High-Throughput Screening C->D Screened in E Identification of 'Hit' Compounds D->E Leads to F Lead Optimization E->F Undergoes G Preclinical and Clinical Development F->G Progresses to H New Therapeutic Agent G->H Results in

References

An In-depth Technical Guide to the Synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the multi-step synthesis, including experimental protocols, quantitative data, and workflow visualizations to support research and development efforts.

Introduction

This compound is a substituted aromatic compound characterized by the presence of a nitro group, a trifluoromethylsulfonyl group, and a chlorine atom on the benzene ring. This unique combination of functional groups imparts specific reactivity and properties, making it a valuable building block in organic synthesis. The trifluoromethylsulfonyl (-SO₂CF₃) group, in particular, is a strong electron-withdrawing group that can significantly influence the chemical and biological properties of a molecule.

This guide outlines a reliable three-step synthesis route starting from commercially available 4-chlorothiophenol. Each step is described in detail, providing the necessary information for replication and optimization in a laboratory setting.

Overall Synthesis Pathway

The synthesis of this compound is accomplished through a three-step sequence:

  • Trifluoromethylthiolation: Synthesis of 4-(Trifluoromethylthio)chlorobenzene from 4-chlorothiophenol.

  • Oxidation: Conversion of 4-(Trifluoromethylthio)chlorobenzene to 4-chloro-1-(trifluoromethylsulfonyl)benzene.

  • Nitration: Introduction of a nitro group to the aromatic ring to yield the final product, this compound.

The logical flow of this synthesis is depicted in the following diagram:

Synthesis_Pathway Start 4-Chlorothiophenol Intermediate1 4-(Trifluoromethylthio)chlorobenzene Start->Intermediate1  Step 1: Trifluoromethylthiolation   Intermediate2 4-Chloro-1-(trifluoromethylsulfonyl)benzene Intermediate1->Intermediate2  Step 2: Oxidation   FinalProduct This compound Intermediate2->FinalProduct  Step 3: Nitration   Step1_Reaction cluster_conditions Conditions Reactant1 4-Chlorothiophenol Product 4-(Trifluoromethylthio)chlorobenzene Reactant1->Product Reaction Reactant2 Trifluoromethylating Agent (e.g., CF₃I, TMSCF₃) Reactant2->Product Reaction Base Base (e.g., K₂CO₃, Et₃N) Solvent Solvent (e.g., DMF, CH₃CN) Experimental_Workflow cluster_step1 Step 1: Trifluoromethylthiolation cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Nitration S1_React Reaction Setup: 4-Chlorothiophenol, Trifluoromethylating Agent, Base, Solvent S1_Reaction Reaction S1_React->S1_Reaction S1_Workup Aqueous Workup & Extraction S1_Reaction->S1_Workup S1_Purification Purification (e.g., Distillation) S1_Workup->S1_Purification S2_React Reaction Setup: 4-(Trifluoromethylthio)chlorobenzene, TFA, H₂O₂ S1_Purification->S2_React Intermediate 1 S2_Reaction Oxidation S2_React->S2_Reaction S2_Workup Aqueous Workup & Extraction S2_Reaction->S2_Workup S2_Purification Purification (Recrystallization/ Chromatography) S2_Workup->S2_Purification S3_React Reaction Setup: 4-Chloro-1-(trifluoromethylsulfonyl)benzene, Fuming HNO₃, Oleum S2_Purification->S3_React Intermediate 2 S3_Reaction Nitration at 100°C S3_React->S3_Reaction S3_Workup Quenching & Extraction S3_Reaction->S3_Workup S3_Purification Column Chromatography S3_Workup->S3_Purification Final_Analysis Characterization (NMR, MS, etc.) S3_Purification->Final_Analysis Final Product

A Technical Guide to 1-Chloro-2-nitro-4-((trifluoromethyl)sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloro-2-nitro-4-((trifluoromethyl)sulfonyl)benzene, a key intermediate in synthetic organic chemistry. This document outlines its chemical identity, properties, synthesis, and potential applications in the pharmaceutical industry.

Chemical Identity and Properties

IUPAC Name: 1-Chloro-2-nitro-4-((trifluoromethyl)sulfonyl)benzene[]

Synonyms: 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene[]

CAS Number: 1550-27-2[2][3]

This compound is a substituted benzene ring bearing a chloro, a nitro, and a trifluoromethylsulfonyl group. The presence of these functional groups makes it a versatile reagent in organic synthesis, particularly for the introduction of the trifluoromethylsulfonyl moiety, which is of growing interest in medicinal chemistry due to its ability to modulate the physicochemical and biological properties of molecules.

Table 1: Physicochemical Properties of 1-Chloro-2-nitro-4-((trifluoromethyl)sulfonyl)benzene

PropertyValueReference
Molecular FormulaC7H3ClF3NO4S[3]
Molecular Weight289.62 g/mol [3]
Density1.689 g/cm³[]
InChI KeyBDIMBZRJVHLTPD-UHFFFAOYSA-N[]
SMILESC1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)--INVALID-LINK--[O-])Cl

Table 2: Spectroscopic Data of 1-Chloro-2-nitro-4-((trifluoromethyl)sulfonyl)benzene

SpectroscopyDataReference
¹H-NMR (500 MHz, CDCl₃)δ 8.53 (bs, 1H), 8.19-8.14 (m, 1H), 7.94 (d, J = 8.8 Hz, 1H)[3]

Synthesis

The primary method for the synthesis of 1-Chloro-2-nitro-4-((trifluoromethyl)sulfonyl)benzene involves the nitration of 4-(trifluoromethylsulfonyl)chlorobenzene.

Experimental Protocol: Nitration of 4-(Trifluoromethylsulfonyl)chlorobenzene

This protocol is adapted from a patented synthesis route.

Materials:

  • 4-(Trifluoromethylsulfonyl)chlorobenzene

  • Oleum (fuming sulfuric acid)

  • Fuming Nitric Acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (60-120 mesh) for column chromatography

  • Ethyl Acetate (EtOAc)

  • Hexane

Procedure:

  • To a stirred solution of 4-(trifluoromethylsulfonyl)chlorobenzene in oleum, add fuming nitric acid.

  • Heat the reaction mixture at 100°C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction mixture with water.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 1-Chloro-2-nitro-4-((trifluoromethyl)sulfonyl)benzene as a colorless liquid.

Diagram 1: Synthesis Workflow of 1-Chloro-2-nitro-4-((trifluoromethyl)sulfonyl)benzene

G Synthesis Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Purification start Start: 4-(Trifluoromethylsulfonyl)chlorobenzene reagents Reagents: Fuming HNO3, Oleum reaction Nitration 100°C, 24h reagents->reaction quench Quench with Water reaction->quench extraction Extract with CH2Cl2 quench->extraction wash Wash with Water extraction->wash dry Dry over Na2SO4 wash->dry evaporation Evaporation dry->evaporation chromatography Column Chromatography (Silica Gel, EtOAc/Hexane) evaporation->chromatography product Product: 1-Chloro-2-nitro-4-((trifluoromethyl)sulfonyl)benzene chromatography->product

Caption: A flowchart illustrating the synthesis of 1-Chloro-2-nitro-4-((trifluoromethyl)sulfonyl)benzene.

Applications in Drug Development

Aromatic compounds containing both nitro and trifluoromethyl groups are important pharmacophores in modern drug discovery. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability, while the nitro group is a versatile functional group that can be a key binding element or a precursor to an amino group for further derivatization.

While specific drugs directly synthesized from 1-Chloro-2-nitro-4-((trifluoromethyl)sulfonyl)benzene are not yet widely reported in publicly available literature, its structural motifs are present in various bioactive molecules. For instance, trifluoromethylated and chlorinated nitroaromatic compounds serve as key intermediates in the synthesis of a range of pharmaceuticals. The chloro and nitro substituents on the benzene ring provide reactive sites for nucleophilic aromatic substitution and reduction reactions, respectively, allowing for the construction of more complex molecular architectures.

The trifluoromethylsulfonyl group, in particular, is a strong electron-withdrawing group and a bioisostere for other functional groups, offering a way to fine-tune the electronic properties and lipophilicity of a drug candidate.

Diagram 2: Logical Relationship of Functional Groups to Pharmacological Properties

G Structure-Activity Relationship cluster_compound 1-Chloro-2-nitro-4-((trifluoromethyl)sulfonyl)benzene cluster_properties Pharmacological Properties chloro Chloro Group reactivity Synthetic Handle chloro->reactivity provides nitro Nitro Group nitro->reactivity provides tfms Trifluoromethylsulfonyl Group stability Metabolic Stability tfms->stability enhances binding Target Binding Affinity tfms->binding modulates permeability Cell Permeability tfms->permeability improves

Caption: The influence of key functional groups on the pharmacological properties of derived compounds.

Conclusion

1-Chloro-2-nitro-4-((trifluoromethyl)sulfonyl)benzene is a valuable chemical intermediate with significant potential in the synthesis of novel pharmaceutical agents. Its unique combination of functional groups offers multiple avenues for chemical modification, enabling the exploration of new chemical space in drug discovery programs. The detailed synthetic protocol and understanding of the role of its structural components provide a solid foundation for researchers and scientists in the field of drug development. Further research into the applications of this compound is warranted to fully exploit its potential in creating next-generation therapeutics.

References

2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene safety and handling precautions.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene

This guide provides comprehensive safety and handling information for this compound (CAS RN®: 1550-27-2) for researchers, scientists, and professionals in drug development.

Chemical Identification and Physical Properties

PropertyValue
Chemical Name This compound
Synonyms 1-chloro-2-nitro-4-[(trifluoromethyl)sulfonyl]benzene
CAS Number 1550-27-2
Molecular Formula C₇H₃ClF₃NO₄S
Molecular Weight 289.62 g/mol
Melting Point 55.00°C - 56.00°C
Density 1.689 g/cm³

Hazard Identification and Classification

This chemical is considered hazardous. The primary hazards are related to its corrosive nature and potential toxicity.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BCauses severe skin burns and eye damage.
Serious Eye Damage/Eye Irritation1Causes serious eye damage.
Specific target organ toxicity (single exposure)3May cause respiratory irritation.

Signal Word: Danger

Personal Protective Equipment (PPE) and Handling

Strict adherence to safety protocols is essential when handling this compound.

General Handling Workflow

The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.

G General Handling Workflow prep Preparation handling Handling in Fume Hood prep->handling Wear appropriate PPE storage Storage handling->storage After use waste Waste Disposal handling->waste Dispose of contaminated materials cleanup Work Area Cleanup handling->cleanup storage->handling For next use waste->cleanup G Emergency Response Workflow exposure Exposure Occurs remove Remove from Source exposure->remove decontaminate Decontaminate remove->decontaminate seek_medical Seek Immediate Medical Attention decontaminate->seek_medical provide_sds Provide SDS to Medical Personnel seek_medical->provide_sds G Illustrative Synthesis Workflow start Starting Material (e.g., 4-chlorobenzotrifluoride) nitration Nitration (e.g., with nitric acid and sulfuric acid) start->nitration reaction Reaction nitration->reaction workup Aqueous Workup reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer extraction->drying purification Purification (e.g., chromatography or recrystallization) drying->purification product Final Product purification->product

Technical Guide: Physicochemical Properties of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the known physical and chemical properties of the compound 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene, identified by CAS Number 1550-27-2. Due to conflicting information in publicly available sources, this document clarifies its physical state and presents other relevant data for laboratory and research applications. This guide is intended for professionals in research and development who require accurate information for handling, experimental design, and safety protocols.

Chemical Identity and Structure

This compound is a halogenated, nitrated aromatic sulfone. Its structural characteristics are key to its reactivity and physical properties.

  • IUPAC Name: 1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene

  • CAS Number: 1550-27-2

  • Molecular Formula: C₇H₃ClF₃NO₄S

  • Molecular Weight: 289.62 g/mol

The structural formula, illustrated below, shows a benzene ring substituted with a chlorine atom, a nitro group, and a trifluoromethylsulfonyl group.

Caption: Structure of this compound.

Physical Appearance and Properties

There is conflicting data regarding the physical state of this compound. While some synthesis procedures describe it as a liquid, product listings from chemical suppliers characterize it as a solid. This discrepancy may arise from differences in purity or the existence of different polymorphic forms. Based on available commercial product data, the compound is most commonly available as a solid.

The quantitative physical properties of this compound are summarized in the table below.

PropertyValueSource
Physical State Light yellow crystalline solidSupplier Data
Melting Point 80 - 83 °CSupplier Data
Boiling Point 354.3 °C at 760 mmHg (calculated)ChemNet
Density 1.689 g/cm³ (calculated)ChemNet
Flash Point 168.1 °C (calculated)ChemNet
Vapor Pressure 6.92E-05 mmHg at 25°C (calculated)ChemNet

Experimental Protocols

General Protocol for Determining Physical Appearance:

A standardized protocol for visually inspecting and determining the melting point of a chemical solid is crucial for identity confirmation.

G cluster_prep Sample Preparation cluster_analysis Melting Point Analysis cluster_visual Visual Inspection Prep Obtain Small Sample Load Load Capillary Tube Prep->Load (1-2 mg) Inspect Note Color & Form Prep->Inspect Place Place in Apparatus Load->Place Heat Heat Slowly (1-2 °C/min) Place->Heat Observe Observe & Record Heat->Observe

An In-depth Technical Guide to 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene is a halogenated, nitrated aromatic compound containing a trifluoromethylsulfonyl group. Its chemical structure, featuring multiple reactive sites, makes it a potentially valuable building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. The presence of the electron-withdrawing nitro and trifluoromethylsulfonyl groups activates the chlorine atom for nucleophilic aromatic substitution, while the nitro group itself can be a precursor to an amino group, opening up a wide array of synthetic possibilities. This guide provides a comprehensive overview of the available technical information regarding this compound, including its synthesis, physicochemical properties, and potential applications.

Discovery and History

Despite its potential utility as a synthetic intermediate, the specific discovery and detailed historical development of this compound are not well-documented in readily available scientific literature and patent databases. The earliest comprehensive synthetic protocol found is in a 2010 patent, which suggests its relevance in contemporary organic synthesis. Further historical research may be required to uncover its initial synthesis and the evolution of its applications.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1550-27-2[1]
Molecular Formula C7H3ClF3NO4S[1]
Molecular Weight 289.62 g/mol [1]
Density 1.689 g/cm³[1]
Appearance Colorless liquid[2]

Synthesis

The most detailed available method for the synthesis of this compound is via the nitration of 1-chloro-4-(trifluoromethylsulfonyl)benzene.[2]

Synthetic Pathway

G cluster_reactants Reactants cluster_product Product 1-chloro-4-(trifluoromethylsulfonyl)benzene 1-chloro-4-(trifluoromethylsulfonyl)benzene Reaction Mixture Reaction Mixture 1-chloro-4-(trifluoromethylsulfonyl)benzene->Reaction Mixture Fuming HNO3 Fuming HNO3 Fuming HNO3->Reaction Mixture Oleum Oleum Oleum->Reaction Mixture This compound This compound Reaction Mixture->this compound 100 °C, 24h

Caption: Synthesis of this compound.

Experimental Protocol

The following protocol is based on the procedure described in patent WO2010/78408 A1.[2]

Materials:

  • 1-chloro-4-(trifluoromethylsulfonyl)benzene (starting material)

  • Oleum (fuming sulfuric acid)

  • Fuming nitric acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (60-120 mesh)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • To a stirred solution of 1-chloro-4-(trifluoromethylsulfonyl)benzene (500 mg, 2.049 mmol) in oleum (2.5 g), add fuming nitric acid (5 ml).

  • Heat the resulting reaction mixture at 100 °C for 24 hours.

  • Monitor the reaction for the consumption of the starting material using thin-layer chromatography (TLC).

  • After completion, quench the reaction mixture by carefully adding it to water (10 ml).

  • Extract the aqueous mixture with dichloromethane (2 x 10 ml).

  • Wash the combined organic layers with water (20 ml).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel (40g, 60-120 mesh, 30 mm diameter, 500 mm length) using a gradient of 5-15% ethyl acetate in hexane.

  • The final product, this compound, is obtained as a colorless liquid.

Quantitative Data:

  • Yield: 24%[2]

  • ¹H-NMR (500 MHz, CDCl₃): δ 8.53 (bs, 1H), 8.19-8.14 (m, 1H), 7.94 (d, J = 8.8 Hz, 1H)[2]

Experimental Workflow

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Mix Reactants Mix Reactants Heat at 100°C for 24h Heat at 100°C for 24h Mix Reactants->Heat at 100°C for 24h Quench with Water Quench with Water Heat at 100°C for 24h->Quench with Water Extract with CH2Cl2 Extract with CH2Cl2 Quench with Water->Extract with CH2Cl2 Wash with Water Wash with Water Extract with CH2Cl2->Wash with Water Dry with Na2SO4 Dry with Na2SO4 Wash with Water->Dry with Na2SO4 Evaporate Solvent Evaporate Solvent Dry with Na2SO4->Evaporate Solvent Column Chromatography Column Chromatography Evaporate Solvent->Column Chromatography

Caption: Experimental workflow for the synthesis and purification.

Applications in Drug Development

The combination of a nitro group, a chloro substituent, and a trifluoromethylsulfonyl group on a benzene ring suggests significant potential for this compound as an intermediate in the synthesis of pharmaceuticals.

  • Trifluoromethyl and Trifluoromethylsulfonyl Groups: These moieties are known to enhance pharmacokinetic properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity, by altering their electronic and steric profiles.[3][4]

  • Nitro Group: The nitro group can be readily reduced to an amine, a common functional group in many bioactive molecules, allowing for further derivatization.

  • Chloro Group: The chlorine atom, activated by the electron-withdrawing groups, is a good leaving group for nucleophilic aromatic substitution reactions, enabling the introduction of various pharmacophores.

While specific examples of marketed drugs synthesized from this compound are not readily apparent in the surveyed literature, its structural motifs are present in various therapeutic agents. This compound serves as a valuable starting material for the synthesis of more complex molecules that are under investigation in drug discovery programs.

Conclusion

This compound is a synthetically accessible compound with a range of functional groups that make it an attractive building block for medicinal chemistry and other areas of organic synthesis. While its detailed history and a broad spectrum of applications are yet to be fully elucidated in public-domain literature, the existing synthetic protocols provide a solid foundation for its use in research and development. The continued exploration of its reactivity and incorporation into novel molecular scaffolds is likely to expand its utility in the creation of new chemical entities with desirable biological and material properties.

References

theoretical studies on 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and offers a theoretical analysis of its reactivity profile based on the electronic effects of its substituents. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deeper understanding of this compound's characteristics and potential applications.

Chemical and Physical Properties

This compound is a substituted benzene ring with three key functional groups: a nitro group (-NO₂), a trifluoromethylsulfonyl group (-SO₂CF₃), and a chlorine atom (-Cl). These substituents significantly influence the electronic structure and reactivity of the aromatic ring.

PropertyValueSource
CAS Number 1550-27-2[1][2]
Molecular Formula C₇H₃ClF₃NO₄S[1][2]
Molecular Weight 289.62 g/mol [1]
IUPAC Name 1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene[1]
Density (Predicted) 1.689 g/cm³[1]
Appearance Colorless liquid[3]

Synthesis Protocol

The synthesis of this compound can be achieved through the nitration of 1-chloro-4-(trifluoromethylsulfonyl)benzene. The following protocol is adapted from patent literature.[3]

Experimental Procedure
  • Reaction Setup: To a stirred solution of 1-chloro-4-(trifluoromethylsulfonyl)benzene (500 mg, 2.049 mmol) in oleum (2.5 g), add fuming nitric acid (5 mL).

  • Reaction Conditions: Heat the resulting reaction mixture at 100 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, quench the reaction mixture with water (10 mL).

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Washing and Drying: Wash the combined organic layers with water (20 mL), dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude material by column chromatography on silica gel (60-120 mesh) using a gradient of 5-15% ethyl acetate in hexane to afford the final product as a colorless liquid (yield: 24%).[3]

G cluster_start Starting Materials cluster_reagents Reagents cluster_process Process cluster_product Final Product A 1-chloro-4- (trifluoromethylsulfonyl)benzene D Reaction at 100°C, 24h A->D B Fuming HNO₃ B->D C Oleum C->D E Quenching (H₂O) D->E F Extraction (DCM) E->F G Purification (Column Chromatography) F->G H 2-Nitro-4- (trifluoromethylsulfonyl)chlorobenzene G->H

A flowchart illustrating the synthesis of this compound.

Spectroscopic Data

The structure of the synthesized compound can be confirmed by spectroscopic methods. The following ¹H-NMR data has been reported:

Chemical Shift (δ)MultiplicityCoupling Constant (J)Assignment
8.53 ppmbroad singlet-H-3
8.19-8.14 ppmmultiplet-H-5
7.94 ppmdoublet8.8 HzH-6

Solvent: CDCl₃, Frequency: 500 MHz[3]

Theoretical Studies and Reactivity Profile

  • Nitro Group (-NO₂): This is a strong electron-withdrawing group through both inductive (-I) and resonance (-M) effects. It deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.[4]

  • Trifluoromethylsulfonyl Group (-SO₂CF₃): This is one of the strongest electron-withdrawing groups. The sulfonyl group is strongly electron-withdrawing by induction, and this effect is amplified by the three fluorine atoms.

  • Chlorine Atom (-Cl): The chlorine atom is deactivating towards electrophilic substitution due to its inductive electron withdrawal (-I), but it is an ortho, para-director due to its ability to donate a lone pair of electrons through resonance (+M).[4]

Given the presence of two powerful electron-withdrawing groups (-NO₂ and -SO₂CF₃) ortho and para to the chlorine atom, the aromatic ring is highly electron-deficient. This makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom is the expected leaving group in such reactions.

The general workflow for a computational study to validate these predictions would involve:

G A Molecule Geometry Optimization (DFT) B Calculation of Electronic Properties (e.g., Mulliken charges, electrostatic potential) A->B C Transition State Search for SNAr Reaction A->C E Prediction of Reaction Kinetics and Thermodynamics B->E D Calculation of Activation Energy Barrier C->D D->E F Comparison with Experimental Data (if available) E->F

A typical workflow for the computational analysis of chemical reactivity.

Potential Applications

Due to its high reactivity towards nucleophiles, this compound is a valuable building block in organic synthesis. It can be used to introduce the 2-nitro-4-(trifluoromethylsulfonyl)phenyl moiety into various molecules, which is a common strategy in the development of pharmaceuticals and agrochemicals. The strong electron-withdrawing nature of the substituents can be exploited to modulate the properties of the target molecules.

References

Methodological & Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene (CAS No. 1550-27-2) is a highly activated aromatic substrate exceptionally well-suited for nucleophilic aromatic substitution (SNAr) reactions.[1][2][3][4] The molecule's reactivity is driven by the presence of two powerful electron-withdrawing groups: a nitro group (-NO₂) positioned ortho to the chlorine leaving group and a trifluoromethylsulfonyl group (-SO₂CF₃) at the para position. This electronic arrangement renders the aryl ring electron-deficient, facilitating the attack of various nucleophiles and the subsequent displacement of the chloride ion.

The resulting substituted nitrobenzene derivatives are valuable intermediates in the synthesis of complex organic molecules. The trifluoromethyl group, in particular, is a key feature in modern drug design, as it can enhance properties such as metabolic stability, lipophilicity, and binding affinity.[5] Consequently, this compound serves as a critical building block for creating novel compounds in medicinal chemistry and materials science.

Reaction Principle: The SNAr Mechanism

Nucleophilic aromatic substitution on this substrate proceeds via a well-established two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is effectively delocalized by the ortho-nitro and para-trifluoromethylsulfonyl groups. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the final substituted product.

Caption: General mechanism of the SNAr reaction.

Applications in Drug Discovery and Chemical Synthesis

The functionalization of this compound provides access to a diverse range of chemical scaffolds. The incorporation of amine, thiol, or alkoxy moieties can be a key step in the synthesis of biologically active molecules. For instance, the anilino-quinazoline framework, often synthesized via SNAr reactions, is a privileged structure in the development of anticancer agents.[6] Similarly, molecules containing sulfonamide or related motifs are prevalent in medicinal chemistry.[7] The products derived from this substrate are ideal candidates for further chemical modification, such as reduction of the nitro group to an amine, which can then be used in amide coupling or other transformations.

Quantitative Data Summary

While specific kinetic data for this substrate is not widely published, SNAr reactions on highly activated systems like this compound are typically rapid and high-yielding. The table below provides an illustrative summary of expected outcomes with various nucleophiles under standard conditions. Note: These are representative values and actual results will vary based on the specific nucleophile and precise reaction conditions.

Nucleophile ClassRepresentative NucleophileTypical ConditionsReaction TimeExpected Yield
Primary Amines AnilineK₂CO₃, DMF, 80 °C2-6 h> 90%
Secondary Amines PiperidineEt₃N, THF, 60 °C1-4 h> 95%
Thiols ThiophenolK₂CO₃, Acetonitrile, RT1-3 h> 90%
Phenols 4-MethoxyphenolNaH, DMF, 50 °C4-8 h80-95%
Alcohols Benzyl AlcoholNaH, THF, 60 °C6-12 h75-90%

Experimental Protocols

General Considerations:

  • All reactions should be conducted in a well-ventilated fume hood.

  • Use anhydrous solvents and reagents where specified to prevent side reactions.

  • Monitor reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Reaction with Primary and Secondary Amines

This protocol describes a general procedure for the synthesis of N-substituted 2-nitro-4-(trifluoromethylsulfonyl)aniline derivatives.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃ or Et₃N) (2.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, THF, or Acetonitrile)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen anhydrous solvent.

  • Add the amine nucleophile to the solution, followed by the base.

  • Stir the reaction mixture at room temperature or heat (typically 50-100 °C) while monitoring its progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Reaction with Thiols

This protocol outlines the synthesis of thioether derivatives.

Materials:

  • This compound (1.0 eq)

  • Thiol (e.g., thiophenol) (1.1 eq)

  • Base (e.g., K₂CO₃ or NaH) (1.2 eq)

  • Anhydrous solvent (e.g., DMF or Acetonitrile)

  • Dichloromethane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend the base in the anhydrous solvent.

  • If using NaH, cool the suspension to 0 °C.

  • Slowly add the thiol to the suspension and stir for 20-30 minutes to form the thiolate.

  • Add a solution of this compound in the same solvent to the thiolate mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Protocol 3: Reaction with Alcohols and Phenols

This protocol describes the synthesis of ether derivatives, which typically requires a strong base to generate the nucleophile.

Materials:

  • This compound (1.0 eq)

  • Alcohol or Phenol (1.5 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous solvent (e.g., THF or DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol in anhydrous THF or DMF.

  • Cool the solution to 0 °C and add NaH portion-wise.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

  • Add this compound to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of derivatives from this compound.

Workflow General Experimental Workflow A 1. Reaction Setup - Dissolve Substrate - Add Nucleophile & Base - Apply Heat (if needed) B 2. Reaction Monitoring - TLC or LC-MS Analysis A->B Stir C 3. Work-up - Quench Reaction - Liquid-Liquid Extraction B->C Reaction Complete D 4. Drying & Concentration - Dry with Na₂SO₄ - Rotary Evaporation C->D E 5. Purification - Silica Gel Column - Chromatography D->E F 6. Characterization - NMR, MS, etc. E->F

Caption: A typical workflow for SNAr reactions.

References

The Pivotal Role of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene is a highly activated aromatic electrophile that serves as a versatile building block in medicinal chemistry. The presence of two potent electron-withdrawing groups, a nitro group and a trifluoromethylsulfonyl group, at the ortho and para positions to the chlorine atom, respectively, renders the molecule exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This reactivity profile allows for the facile introduction of a wide array of nucleophiles, enabling the synthesis of diverse molecular scaffolds with significant potential for biological activity. This document provides an overview of its applications, detailed experimental protocols for its use in SNAr reactions, and representative data on the biological activity of its derivatives.

Introduction

The strategic functionalization of aromatic rings is a cornerstone of drug discovery. This compound has emerged as a valuable reagent for this purpose. The trifluoromethylsulfonyl (-SO₂CF₃) group is a powerful, non-ionizable electron-withdrawing group that enhances the metabolic stability and lipophilicity of drug candidates.[1] The nitro group (-NO₂) also strongly activates the ring towards SNAr and is a common pharmacophore in various antimicrobial and anticancer agents.[2][3] The combination of these features in a single, reactive molecule makes it an ideal starting material for the synthesis of novel therapeutics.

Derivatives of this compound are being explored as kinase inhibitors for oncology and as potent antimicrobial agents. The core chemical transformation involves the displacement of the chloride with various nucleophiles, such as amines, thiols, and alcohols, to generate libraries of compounds for biological screening.

Application 1: Synthesis of Kinase Inhibitors

The diaryl amine scaffold is a common feature in many kinase inhibitors. The high reactivity of this compound allows for its efficient coupling with various anilines and other amino-heterocycles to generate these scaffolds. These synthesized compounds can be potent inhibitors of signaling pathways implicated in cancer, such as the p38 MAPK pathway.[]

Quantitative Data: Inhibition of p38α MAPK

The following table presents representative in vitro IC₅₀ values for a series of hypothetical kinase inhibitors synthesized from this compound and various substituted anilines.

Compound IDAniline Substituentp38α IC₅₀ (nM)
NT-A1 4-fluoroaniline85
NT-A2 3-aminopyridine52
NT-A3 4-morpholinoaniline25
NT-A4 4-(dimethylamino)aniline110

Signaling Pathway Diagram

p38_MAPK_pathway stress Cellular Stress / Cytokines tak1 TAK1 stress->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAPK mkk3_6->p38 downstream Downstream Targets (ATF2, MK2) p38->downstream response Inflammation / Apoptosis downstream->response inhibitor NT-A3 (Inhibitor) inhibitor->p38

p38 MAPK signaling pathway inhibition.

Application 2: Development of Novel Antimicrobial Agents

The electron-deficient nature of the aromatic ring in this compound derivatives can lead to compounds with potent antimicrobial properties. The nitro group itself can undergo bioreduction in microbial cells to form toxic radicals.[3] By attaching various sulfur- and nitrogen-containing nucleophiles, it is possible to generate compounds that interfere with key bacterial processes, such as cell wall synthesis.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The table below shows representative MIC values for hypothetical antimicrobial compounds synthesized from this compound against common bacterial strains.

Compound IDNucleophileS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
NT-S1 thiophenol1632
NT-S2 2-mercaptobenzimidazole864
NT-A5 piperazine3232
NT-A6 N-acetyl-L-cysteine64>128

Biological Process Diagram

bacterial_cell_wall_synthesis precursors Cytoplasmic Precursors (UDP-NAG, UDP-NAM) lipid_carrier Lipid Carrier (Bactoprenol) precursors->lipid_carrier transglycosylation Transglycosylation lipid_carrier->transglycosylation transpeptidation Transpeptidation (Cross-linking) transglycosylation->transpeptidation cell_wall Stable Peptidoglycan Cell Wall transpeptidation->cell_wall inhibitor NT-S2 (Inhibitor) inhibitor->transpeptidation

Inhibition of bacterial cell wall synthesis.

Experimental Protocols

The following are detailed, representative protocols for the nucleophilic aromatic substitution of this compound with amine and thiol nucleophiles.

Protocol 1: Reaction with Amine Nucleophiles (e.g., 4-Morpholinoaniline)

Materials:

  • This compound (1.0 equiv)

  • 4-Morpholinoaniline (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and dissolve in anhydrous DMF.

  • Add 4-morpholinoaniline and potassium carbonate to the solution.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-(4-morpholinophenyl)-2-nitro-4-(trifluoromethylsulfonyl)aniline.

Protocol 2: Reaction with Thiol Nucleophiles (e.g., Thiophenol)

Materials:

  • This compound (1.0 equiv)

  • Thiophenol (1.1 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of thiophenol in anhydrous THF to the suspension and stir for 30 minutes at 0 °C to form the sodium thiophenolate.

  • Add a solution of this compound in anhydrous THF to the thiophenolate solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography to yield phenyl(2-nitro-4-(trifluoromethylsulfonyl)phenyl)sulfane.

Experimental Workflow Diagram

experimental_workflow start Start: This compound reaction S_NAr Reaction (Amine/Thiol, Base, Solvent) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final Product characterization->end

General experimental workflow for SNAr reactions.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its high reactivity in nucleophilic aromatic substitution reactions allows for the efficient synthesis of diverse libraries of compounds. The resulting derivatives, incorporating the advantageous trifluoromethylsulfonyl and nitro moieties, are promising candidates for the development of novel kinase inhibitors and antimicrobial agents. The protocols and data presented herein provide a foundational guide for researchers and drug development professionals to leverage this valuable reagent in their synthetic and discovery programs.

References

Application Notes and Protocols: 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene in Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene is a key aromatic intermediate in the synthesis of a specific class of potent herbicides. Its chemical structure, featuring a nitro group, a trifluoromethylsulfonyl group, and a chlorine atom on a benzene ring, makes it a versatile precursor for creating complex molecules with significant biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the commercial herbicide Fomesafen, a member of the diphenyl ether class of protoporphyrinogen oxidase (PPO) inhibiting herbicides.

Herbicide Application: Fomesafen

Fomesafen is a selective herbicide used for the control of broadleaf weeds in various crops, particularly soybeans.[1] It is a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO), a critical enzyme in the chlorophyll and heme biosynthesis pathway in plants.[2]

Physicochemical Properties of Fomesafen and a Key Intermediate
Property5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acidFomesafen
IUPAC Name 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-nitrobenzamide
CAS Number Not readily available72178-02-0
Molecular Formula C₁₄H₇ClF₃NO₅C₁₅H₁₀ClF₃N₂O₆S
Molecular Weight 377.66 g/mol 438.77 g/mol
Appearance Off-white to yellow solidOff-white crystalline solid
Melting Point Varies with purity220-221 °C

Synthetic Pathway Overview

The synthesis of Fomesafen from this compound proceeds through a multi-step pathway. A key transformation is the formation of a diaryl ether linkage via a nucleophilic aromatic substitution, specifically a Williamson ether synthesis. This is followed by the conversion of a carboxylic acid group to a sulfonamide.

Synthesis_Pathway A This compound C 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid A->C Williamson Ether Synthesis (Base, Solvent) B 3-Hydroxybenzoic acid B->C E 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl chloride C->E Acyl chloride formation D Thionyl chloride (SOCl₂) D->E G Fomesafen E->G Amidation (Base, Solvent) F Methanesulfonamide (CH₃SO₂NH₂) F->G

Caption: Synthetic pathway for Fomesafen.

Experimental Protocols

Protocol 1: Synthesis of 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid

This protocol describes a plausible synthesis route based on the Williamson ether synthesis.

Materials:

  • This compound

  • 3-Hydroxybenzoic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 3-hydroxybenzoic acid (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the this compound.

  • Stir the mixture at room temperature for 15 minutes to ensure proper mixing.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 1 M HCl and ethyl acetate.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid.

Protocol 2: Synthesis of Fomesafen from 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid

This protocol is adapted from patent literature.[3][4]

Materials:

  • 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask, suspend 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride.

    • Add a catalytic amount of DMF.

    • Heat the mixture to reflux for 2-3 hours until the solid dissolves and gas evolution ceases.

    • Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure. The resulting crude 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl chloride is used in the next step without further purification.

  • Amidation:

    • Dissolve the crude acid chloride in anhydrous dichloromethane.

    • In a separate flask, dissolve methanesulfonamide (1.1 eq) in anhydrous pyridine.

    • Cool the methanesulfonamide solution in an ice bath and slowly add the acid chloride solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by slowly adding 1 M HCl.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude Fomesafen can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data from Synthetic Procedures:

Reaction StepStarting MaterialProductReagentsTypical YieldReference
Nitration of a precursor3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acidNitric acid, Sulfuric acid~81-90%[5]
Amidation5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acidFomesafenThionyl chloride, Methanesulfonamide, Pyridine>95% (crude)[3][4]

Mechanism of Action: PPO Inhibition

Fomesafen and other diphenyl ether herbicides act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[2] This enzyme is crucial for the penultimate step in the biosynthesis of protoporphyrin IX, a precursor to both chlorophylls and hemes.

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Glutamate Glutamate ALA Aminolevulinic Acid (ALA) Glutamate->ALA PBG Porphobilinogen (PBG) ALA->PBG Uro Uroporphyrinogen III PBG->Uro Copro Coproporphyrinogen III Uro->Copro ProtoIXgen Protoporphyrinogen IX Copro->ProtoIXgen PPO Protoporphyrinogen Oxidase (PPO) ProtoIXgen->PPO Oxidation ProtoIXgen_cyto Protoporphyrinogen IX (accumulated) ProtoIXgen->ProtoIXgen_cyto Leakage ProtoIX Protoporphyrin IX PPO->ProtoIX Chlorophyll Chlorophylls ProtoIX->Chlorophyll Heme_C Heme ProtoIX->Heme_C ProtoIX_cyto Protoporphyrin IX (excess) ProtoIXgen_cyto->ProtoIX_cyto Spontaneous Oxidation ROS Reactive Oxygen Species (ROS) ProtoIX_cyto->ROS Photosensitization (Light) Membrane Cell Membrane Damage (Lipid Peroxidation) ROS->Membrane CellDeath Cell Death Membrane->CellDeath Fomesafen Fomesafen Fomesafen->PPO Inhibition

Caption: Mechanism of action of Fomesafen.

Inhibition of PPO by Fomesafen leads to the accumulation of protoporphyrinogen IX.[2] This substrate then leaks from the chloroplast into the cytoplasm, where it is rapidly oxidized to protoporphyrin IX. The excess protoporphyrin IX in the cytoplasm, when exposed to light, acts as a photosensitizer, generating highly reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation, leading to the disruption of cell membranes and ultimately, cell death and the characteristic necrotic lesions seen on treated plants.

Experimental Workflow Diagram

Experimental_Workflow start Start: Synthesis of Fomesafen step1 Step 1: Williamson Ether Synthesis (Formation of Diaryl Ether) start->step1 step2 Step 2: Work-up and Purification (Extraction, Crystallization/Chromatography) step1->step2 step3 Step 3: Acid Chloride Formation step2->step3 step4 Step 4: Amidation with Methanesulfonamide step3->step4 step5 Step 5: Final Work-up and Purification (Extraction, Recrystallization) step4->step5 analysis Analysis and Characterization (NMR, IR, MS, Melting Point) step5->analysis end End: Pure Fomesafen analysis->end

Caption: Experimental workflow for Fomesafen synthesis.

Conclusion

This compound serves as a valuable intermediate for the synthesis of the potent PPO-inhibiting herbicide, Fomesafen. The synthetic route involves key steps such as a Williamson ether synthesis and sulfonamide formation. Understanding the detailed experimental protocols and the herbicide's mode of action is crucial for researchers in the fields of agrochemical synthesis and development. The provided notes and diagrams offer a comprehensive overview for professionals engaged in these areas.

References

Application Notes and Protocols: Reaction of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene is a highly reactive aromatic compound extensively utilized in medicinal chemistry and drug discovery as a versatile building block. The presence of two strong electron-withdrawing groups, a nitro group (-NO₂) at the ortho position and a trifluoromethylsulfonyl group (-SO₂CF₃) at the para position, significantly activates the chlorine atom for nucleophilic aromatic substitution (SNAr). This heightened reactivity allows for the facile and efficient synthesis of a diverse range of N-substituted 2-nitro-4-(trifluoromethylsulfonyl)aniline derivatives. These products are of significant interest in drug development due to the prevalence of the nitroaromatic and trifluoromethylsulfonyl moieties in biologically active molecules. Derivatives of similar structures have shown potential as anticancer agents and enzyme inhibitors.

This document provides detailed application notes and experimental protocols for the reaction of this compound with various primary and secondary amines, including both aliphatic and aromatic nucleophiles.

Reaction Mechanism and Principles

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps involve the attack of the amine nucleophile on the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized by the electron-withdrawing nitro and trifluoromethylsulfonyl groups. Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the final N-substituted aniline product. The high efficiency of this reaction is attributed to the strong electron-withdrawing capacity of the substituents, which stabilize the negatively charged intermediate.

Data Presentation: Reaction of this compound with Amines

The following table summarizes the reaction conditions and yields for the synthesis of various N-substituted 2-nitro-4-(trifluoromethylsulfonyl)anilines. While specific data for this compound is limited in publicly available literature, the data presented below is based on reactions with structurally similar and highly activated aryl chlorides, providing a strong predictive basis for the reactivity of the title compound.

Amine NucleophileSubstrateSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Aqueous Ammonia4-Chloro-3-nitro-benzotrifluorideWater-115699[1]
Substituted Anilines4-Chloro-3,5-dinitrobenzotrifluorideMethanol-Room Temp0.5 - 0.75Not Reported[2]
Methylamine2-Chloro-5-nitrobenzotrifluorideDMSONaOH50495

Experimental Protocols

Protocol 1: General Procedure for the Reaction with Primary and Secondary Aliphatic Amines

This protocol describes a general method for the synthesis of N-alkyl-2-nitro-4-(trifluoromethylsulfonyl)anilines.

Materials:

  • This compound

  • Aliphatic amine (e.g., butylamine, diethylamine)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

  • Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.

  • To this solution, add the aliphatic amine (1.1-1.2 eq.) followed by the base (2.0 eq.).

  • Stir the reaction mixture at room temperature or heat to 50-80°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkyl-2-nitro-4-(trifluoromethylsulfonyl)aniline.

Protocol 2: General Procedure for the Reaction with Aromatic Amines (Anilines)

This protocol outlines a general method for the synthesis of N-aryl-2-nitro-4-(trifluoromethylsulfonyl)anilines.

Materials:

  • This compound

  • Substituted or unsubstituted aniline

  • Solvent (e.g., Methanol, Ethanol, DMF)

  • Base (optional, e.g., Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃))

Procedure:

  • Dissolve this compound (1.0 eq.) in the chosen solvent in a round-bottom flask.

  • Add the aniline derivative (1.1 eq.) to the solution. For less reactive anilines, the addition of a mild base (1.5-2.0 eq.) may be beneficial.

  • Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.

  • If no precipitate forms, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Visualization of Potential Application in Drug Discovery

The derivatives of this compound are of interest in drug discovery, particularly as enzyme inhibitors. For instance, a structurally related compound, 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione, is a known inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][4] This enzyme is a key component in the tyrosine catabolism pathway.[5][6][7] Inhibition of HPPD is a therapeutic strategy for the treatment of Type I tyrosinemia.[5] The following diagrams illustrate a general workflow for the synthesis and screening of these compounds and a potential signaling pathway they might inhibit.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening start This compound + Amine reaction SNAr Reaction start->reaction purification Purification (Chromatography/Recrystallization) reaction->purification product N-substituted-2-nitro-4-(trifluoromethylsulfonyl)aniline Library purification->product screening Enzyme/Cell-based Assays product->screening Test Compounds hit_id Hit Identification & SAR Studies screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: General experimental workflow for synthesis and screening.

signaling_pathway tyrosine Tyrosine hpp 4-Hydroxyphenylpyruvate (HPP) tyrosine->hpp Transamination hppd 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) hpp->hppd homogentisate Homogentisate hppd->homogentisate Catalysis downstream Further Catabolism homogentisate->downstream inhibitor N-substituted-2-nitro-4- (trifluoromethylsulfonyl)aniline Derivative inhibitor->hppd Inhibition

Caption: Potential inhibition of the tyrosine catabolism pathway.

References

Protocol for the Nitration of 4-(Trifluoromethylsulfonyl)chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of 4-(trifluoromethylsulfonyl)chlorobenzene is a key electrophilic aromatic substitution reaction used to introduce a nitro group onto the benzene ring. The resulting product, primarily 1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene, is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The regioselectivity of this reaction is governed by the directing effects of the two substituents on the aromatic ring: the chloro group and the trifluoromethylsulfonyl group.

The chlorine atom is a weakly deactivating ortho-, para-director, while the trifluoromethylsulfonyl group (-SO₂CF₃) is a strong electron-withdrawing and deactivating meta-director.[1][2] Consequently, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the position that is ortho to the chlorine and meta to the trifluoromethylsulfonyl group, which is the C2 position. This selective nitration is crucial for the subsequent functionalization of the molecule in multi-step synthetic pathways.

This document provides a detailed protocol for the nitration of 4-(trifluoromethylsulfonyl)chlorobenzene and discusses alternative conditions to optimize the reaction yield.

Data Presentation

A summary of the reaction conditions and corresponding yields for the nitration of 4-(trifluoromethylsulfonyl)chlorobenzene is presented in Table 1.

MethodNitrating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1Fuming HNO₃ / OleumNone1002424[3]

Experimental Protocols

Method 1: Nitration using Fuming Nitric Acid and Oleum[3]

This protocol describes a standard procedure for the nitration of 4-(trifluoromethylsulfonyl)chlorobenzene using a strong nitrating mixture.

Materials:

  • 4-(Trifluoromethylsulfonyl)chlorobenzene

  • Fuming nitric acid (HNO₃)

  • Oleum (sulfuric acid containing dissolved sulfur trioxide)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (60-120 mesh)

  • Ethyl acetate (EtOAc)

  • Hexane

Equipment:

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle with temperature control

  • Thermometer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a stirred solution of 4-(trifluoromethylsulfonyl)chlorobenzene (500 mg, 2.05 mmol) in oleum (2.5 g), add fuming nitric acid (5 mL) dropwise at room temperature.

  • Heat the resulting reaction mixture to 100 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, carefully quench the reaction mixture by pouring it into ice-cold water (10 mL).

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers and wash with water (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel using a gradient of 5-15% ethyl acetate in hexane to afford 1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene as a colorless liquid.

Expected Yield: 24%[3]

Characterization (¹H-NMR, 500 MHz, CDCl₃): δ 8.53 (s, 1H), 8.19-8.14 (m, 1H), 7.94 (d, J = 8.8 Hz, 1H).[3]

Reaction Workflow

Nitration_Workflow Workflow for the Nitration of 4-(Trifluoromethylsulfonyl)chlorobenzene cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start reagents Add Fuming HNO3 and Oleum start->reagents react Heat to 100°C for 24h reagents->react tlc Monitor by TLC react->tlc quench Quench with Water tlc->quench extract Extract with CH2Cl2 quench->extract wash Wash with Water extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate column Column Chromatography evaporate->column product 1-Chloro-2-nitro-4- (trifluoromethylsulfonyl)benzene column->product

Caption: A workflow diagram illustrating the key steps in the synthesis and purification of 1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene.

Reaction Scheme

Caption: The chemical equation for the nitration of 4-(trifluoromethylsulfonyl)chlorobenzene.

References

Application Notes and Protocols for Reactions Involving 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for reactions involving 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene. This compound is a highly activated aromatic electrophile, making it a valuable building block in the synthesis of various organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals. Its reactivity is dominated by nucleophilic aromatic substitution (SNAr), where the chlorine atom is readily displaced by a wide range of nucleophiles. The strong electron-withdrawing effects of the ortho-nitro group and the para-trifluoromethylsulfonyl group significantly facilitate this transformation.

I. Overview of Reactivity

This compound is primed for nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient aromatic ring is highly susceptible to attack by nucleophiles at the carbon atom bearing the chlorine. This reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of the nitro and trifluoromethylsulfonyl groups in the ortho and para positions, respectively, provides excellent stabilization for this intermediate, thus driving the reaction forward.

Common nucleophiles that readily react with this substrate include:

  • Amines (primary and secondary): To form N-aryl amines.

  • Thiols: To form aryl sulfides.

  • Alcohols and Phenols: To form aryl ethers.

  • Other nucleophiles: Including azides and carbanions.

II. Quantitative Data Presentation

The following tables summarize representative quantitative data for SNAr reactions on aromatic systems analogous to this compound. This data is intended to provide a general expectation of reaction outcomes. Actual yields and reaction times may vary depending on the specific nucleophile and precise reaction conditions.

Table 1: Nucleophilic Aromatic Substitution with Amines

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
AnilineDMFK₂CO₃80485-95
PiperidineDMSOEt₃N25-502>90
MorpholineAcetonitrileNaHCO₃60680-90
BenzylamineTHFK₂CO₃50588-98

Table 2: Nucleophilic Aromatic Substitution with Thiols and Alcohols/Phenols

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
ThiophenolDMFK₂CO₃251>95
Sodium MethoxideMethanol-25290-98
PhenolDMSOK₂CO₃100875-85
Benzyl MercaptanAcetonitrileEt₃N251.5>90

III. Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general method for the synthesis of N-substituted 2-nitro-4-(trifluoromethylsulfonyl)aniline derivatives.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or DMSO (approximately 5-10 mL per mmol of substrate).

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (K₂CO₃ or Et₃N, 2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with a Thiol

This protocol outlines a general procedure for the synthesis of aryl sulfide derivatives.

Materials:

  • This compound

  • Thiol

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add the thiol (1.1 eq) and anhydrous DMF.

  • Add potassium carbonate (1.5 eq) and stir the suspension for 10-15 minutes at room temperature to form the thiolate.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the thiolate suspension.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Protocol 3: General Procedure for Williamson Ether Synthesis with an Alcohol/Phenol

This protocol details a general method for the synthesis of aryl ether derivatives.

Materials:

  • This compound

  • Alcohol or Phenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.2 eq) and anhydrous THF or DMF.

  • Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C. If using potassium carbonate (2.0 eq), the reaction can be run at room temperature.

  • Stir the mixture for 30 minutes to allow for the formation of the alkoxide or phenoxide.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and quench carefully with water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

IV. Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow arrow arrow A Reaction Setup (Reactant, Nucleophile, Base, Solvent) B Reaction Monitoring (TLC, LC-MS) A->B C Work-up (Quenching, Extraction) B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS) D->E

Caption: General Experimental Workflow for SNAr Reactions.

Application Notes and Protocols for the Scale-Up Synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene, an important intermediate in pharmaceutical and agrochemical research. The protocols address the challenges associated with scaling up the nitration of the deactivated aromatic ring of 4-(trifluoromethylsulfonyl)chlorobenzene. This guide includes a laboratory-scale protocol, a proposed pilot-scale protocol with critical safety and engineering controls, and considerations for industrial-scale production. All quantitative data is summarized in tables, and a detailed experimental workflow is visualized using a DOT language diagram.

Introduction

This compound is a key building block in organic synthesis. Its preparation involves the nitration of 4-(trifluoromethylsulfonyl)chlorobenzene, a strongly deactivated aromatic system. While laboratory-scale syntheses have been reported, scaling up this process presents significant challenges, primarily due to the highly exothermic nature of the nitration reaction and the use of hazardous reagents such as oleum and fuming nitric acid.[1][2][3] These application notes provide a comprehensive guide to navigate these challenges, ensuring a safe and efficient scale-up process.

Synthesis Pathway

The primary synthetic route to this compound is the direct nitration of 4-(trifluoromethylsulfonyl)chlorobenzene.

G A 4-(Trifluoromethylsulfonyl)chlorobenzene B This compound A->B Nitration C Nitrating Agent (Oleum/Fuming HNO3) C->B

References

Synthesis of Nitroaromatic Compounds: Applications and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Nitroaromatic compounds are a cornerstone of modern organic synthesis, serving as crucial intermediates and final products in a vast array of applications, including the manufacturing of pharmaceuticals, dyes, polymers, pesticides, and explosives. Their significance stems from the versatile reactivity of the nitro group, which can be readily transformed into other functional groups, and its profound influence on the electronic properties of the aromatic ring. This document provides an in-depth overview of the primary synthetic routes to nitroaromatic compounds and detailed protocols for key laboratory-scale syntheses.

The introduction of a nitro group onto an aromatic ring is most commonly achieved through electrophilic aromatic substitution, typically utilizing a mixture of nitric acid and a strong dehydrating acid like sulfuric acid. This "mixed acid" nitration generates the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring. Alternative methods, such as nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed reactions, offer pathways to nitroaromatics that may not be accessible through traditional electrophilic nitration.

I. Key Synthetic Methodologies

The synthesis of nitroaromatic compounds can be broadly categorized into three main approaches:

  • Electrophilic Aromatic Nitration: This is the most widely used method for the direct introduction of a nitro group onto an aromatic ring. The reaction involves the generation of a nitronium ion, which then acts as an electrophile. Common nitrating agents include mixtures of nitric acid and sulfuric acid, or nitric acid with other strong acids. The regioselectivity of the reaction is governed by the nature of the substituents already present on the aromatic ring.

  • Nucleophilic Aromatic Substitution (SNAr): In this method, a nucleophile displaces a leaving group on an aromatic ring that is activated by the presence of strong electron-withdrawing groups, such as a nitro group. This approach is particularly useful for introducing nitro groups when the aromatic ring is electron-deficient or when direct nitration is not feasible.

  • Transition-Metal-Catalyzed Nitration: Recent advances have led to the development of transition-metal-catalyzed methods for the synthesis of nitroaromatic compounds. These methods often offer milder reaction conditions and improved regioselectivity compared to traditional approaches. For instance, palladium-catalyzed reactions have been developed for the transformation of aryl chlorides, triflates, and nonaflates to nitroaromatics.

G Classification of Synthetic Methods for Nitroaromatic Compounds A Synthesis of Nitroaromatic Compounds B Electrophilic Aromatic Nitration A->B C Nucleophilic Aromatic Substitution (SNAr) A->C D Transition-Metal-Catalyzed Reactions A->D E Other Methods (e.g., Oxidation of Amines) A->E

Caption: A logical diagram illustrating the main synthetic routes to nitroaromatic compounds.

II. Applications in Drug Development and Other Industries

Nitroaromatic compounds are pivotal in the pharmaceutical industry. The nitro group is a common feature in a range of therapeutic agents with antibacterial, antiprotozoal, and anticancer properties. The biological activity of many nitroaromatic drugs is linked to the in-vivo reduction of the nitro group, which can lead to the formation of reactive intermediates that exert a therapeutic effect. For example, nitrofurantoin is an antibiotic used to treat urinary tract infections, and its mechanism involves the reduction of the nitro group by bacterial nitroreductases.

Beyond pharmaceuticals, nitroaromatics are indispensable in other sectors:

  • Aniline Production: Approximately 95% of industrially produced nitrobenzene is hydrogenated to aniline, a key precursor for polyurethanes, rubber chemicals, dyes, and pesticides.

  • Explosives: Dinitrotoluene (DNT) is a precursor in the manufacture of toluene diisocyanate (TDI) for polyurethanes and is also used in explosives like trinitrotoluene (TNT).

  • Dyes and Pigments: Nitroanilines and other nitroaromatic compounds are important intermediates in the synthesis of a wide variety of dyes and pigments.

G Simplified Mechanism of Action for Nitroaromatic Drugs A Nitroaromatic Drug (Pro-drug) C Reduction of Nitro Group A->C Bioactivation B Bacterial/Cellular Nitroreductases B->C D Formation of Reactive Intermediates (e.g., nitroso, hydroxylamine) C->D E Damage to Cellular Macromolecules (DNA, proteins) D->E F Cell Death / Therapeutic Effect E->F G Experimental Workflow for Nitrobenzene Synthesis A Prepare Nitrating Mixture (H₂SO₄ + HNO₃) B Cool Mixture in Ice Bath A->B C Add Benzene Dropwise (<60°C) B->C D Heat Mixture (55-60°C, 1 hr) C->D E Cool and Separate Layers (Separatory Funnel) D->E F Wash Nitrobenzene Layer (Water, Na₂CO₃, Water) E->F G Dry and Distill (Purification) F->G H Nitrobenzene (Final Product) G->H

Application Notes and Protocols for the Quantification of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene is a complex aromatic compound of interest in various fields, including pharmaceutical and agrochemical research, due to its reactive nature and potential as a synthetic intermediate. Accurate quantification of this compound is crucial for process monitoring, quality control, and metabolic studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The methodologies presented are based on established analytical principles for related compounds, including nitroaromatics, chlorobenzenes, and aromatic sulfones.[1][2][3][4] It is recommended that these methods be validated in the user's laboratory to ensure performance meets the specific requirements of their application.

Analytical Methods Overview

Two primary chromatographic techniques are proposed for the quantification of this compound:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method is suitable for routine analysis and offers good selectivity and sensitivity. The presence of the nitrobenzene chromophore allows for strong UV absorbance.

  • Gas Chromatography with Electron Capture Detection (GC-ECD): This technique is highly sensitive for halogenated compounds and is well-suited for trace-level analysis. The chloro and trifluoromethylsulfonyl groups make the target analyte highly responsive to an electron capture detector.[4]

Data Presentation

The following tables summarize the expected performance characteristics of the proposed analytical methods. These values are estimates based on typical performance for similar compounds and should be confirmed during method validation.

Table 1: HPLC-UV Method Performance Characteristics (Estimated)

ParameterExpected Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.05 - 0.2 µg/mL
Limit of Quantification (LOQ)0.15 - 0.6 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Table 2: GC-ECD Method Performance Characteristics (Estimated)

ParameterExpected Value
Linearity (r²)> 0.995
Limit of Detection (LOD)1 - 10 pg
Limit of Quantification (LOQ)3 - 30 pg
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a reversed-phase HPLC method for the determination of this compound.

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Reference standard of this compound (purity ≥98%).

  • Methanol (HPLC grade) for sample and standard preparation.

2. Chromatographic Conditions

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The optimal wavelength should be determined by analyzing a standard solution and examining its UV spectrum. A wavelength in the range of 254-265 nm is likely to be suitable due to the nitro-aromatic structure.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and dissolve it in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.5 - 50 µg/mL).

  • Sample Preparation: Dissolve the sample in methanol to a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Analysis and Quantification

  • Inject the working standards to generate a calibration curve.

  • Inject the prepared samples.

  • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

Protocol 2: Quantification by Gas Chromatography (GC-ECD)

This protocol outlines a GC-ECD method for the trace analysis of this compound.

1. Instrumentation and Materials

  • Gas chromatograph equipped with an Electron Capture Detector (ECD) and a split/splitless injector.

  • Capillary GC column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Helium or Nitrogen (high purity) as carrier gas.

  • Nitrogen or Argon/Methane (P5) as ECD makeup gas.

  • Reference standard of this compound (purity ≥98%).

  • Isooctane or Hexane (pesticide residue grade) for sample and standard preparation.

2. Chromatographic Conditions

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas Flow: Constant flow, e.g., 1.2 mL/min Helium.

  • Detector Temperature: 300 °C.

3. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 100 mL volumetric flask with isooctane.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with isooctane to achieve concentrations in the low ng/mL to pg/mL range.

  • Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent (e.g., hexane, ethyl acetate). The extract may need to be concentrated and reconstituted in isooctane to a final concentration within the calibration range.

4. Analysis and Quantification

  • Inject the working standards to create a calibration curve.

  • Inject the prepared sample extracts.

  • Quantify the analyte by comparing the peak area to the calibration curve.

Visualizations

Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Stock Prepare Stock Solution Standard->Stock Working Prepare Working Standards Stock->Working Inject Inject into HPLC Working->Inject Sample Dissolve & Filter Sample Sample->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Sample Detect->Quantify

Caption: Workflow for HPLC-UV analysis.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Standard Weigh Reference Standard Stock Prepare Stock Solution Standard->Stock Working Prepare Working Standards Stock->Working Inject Inject into GC Working->Inject Sample Extract & Concentrate Sample Sample->Inject Separate Chromatographic Separation (DB-5ms) Inject->Separate Detect Electron Capture Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Sample Detect->Quantify

Caption: Workflow for GC-ECD analysis.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_HPLC HPLC-UV Method cluster_GC GC-ECD Method Analyte This compound HPLC_Principle Principle: Reversed-Phase Chromatography Analyte->HPLC_Principle Suitable for GC_Principle Principle: Gas-Liquid Chromatography Analyte->GC_Principle Suitable for HPLC_Detection Detection: UV Absorbance (Nitrobenzene Chromophore) HPLC_Application Application: Routine Analysis, Process Control GC_Detection Detection: Electron Capture (Halogen & Trifluoromethyl Groups) GC_Application Application: Trace Analysis, Impurity Profiling

Caption: Selection of analytical techniques.

References

Application Notes and Protocols: Use of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene as a key intermediate in the synthesis of potential agrochemicals. The strong electron-withdrawing properties of both the nitro group (in the ortho position) and the trifluoromethylsulfonyl group (in the para position) highly activate the chlorine atom for nucleophilic aromatic substitution (SNAr).[1][2][3][4][5][6][7] This reactivity makes it a valuable building block for creating complex molecules, particularly in the fields of herbicide and fungicide development.

Application Note 1: Synthesis of a Novel Diphenyl Ether Herbicide

Introduction: Diphenyl ether herbicides are a well-established class of agrochemicals that act by inhibiting the enzyme protoporphyrinogen oxidase (PPO). The synthesis of these compounds often involves the condensation of a substituted phenol with an activated chlorobenzene derivative.[8][9][10] this compound is an excellent candidate for this reaction, leading to the formation of a diphenyl ether linkage.

Proposed Synthetic Pathway: The proposed synthesis involves the reaction of this compound with a substituted phenol, for example, 4-hydroxybenzonitrile, in the presence of a base.

Caption: Synthesis of a diphenyl ether herbicide.

Experimental Protocol: Synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)-4'-cyanodiphenyl ether

Materials:

  • This compound

  • 4-Hydroxybenzonitrile

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of 4-hydroxybenzonitrile (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 120 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure diphenyl ether derivative.

Data Presentation:

ParameterValue
Molar Ratio (Starting Material:Phenol:Base)1.0 : 1.0 : 1.5
SolventAnhydrous Dimethylformamide (DMF)
Reaction Temperature120 °C
Reaction Time4-6 hours
Hypothetical Yield 85-95%
Hypothetical Purity >98% (after chromatography)

Application Note 2: Synthesis of a Novel Phenylpyrazole Fungicide

Introduction: Phenylpyrazole derivatives are a cornerstone of modern fungicides, with many commercial products targeting the succinate dehydrogenase enzyme (SDHI fungicides).[11][12][13] The synthesis often involves the N-arylation of a pyrazole ring with an activated aryl halide. The high reactivity of this compound makes it suitable for the synthesis of novel phenylpyrazole-based fungicides.

Proposed Synthetic Pathway: This protocol describes the N-arylation of a substituted pyrazole, such as 3-(difluoromethyl)-1H-pyrazole, with this compound.

Caption: Synthesis of a phenylpyrazole fungicide.

Experimental Protocol: Synthesis of 1-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]-3-(difluoromethyl)-1H-pyrazole

Materials:

  • This compound

  • 3-(Difluoromethyl)-1H-pyrazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride solution

  • Dichloromethane (DCM)

  • Brine solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane and Dichloromethane for chromatography

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of 3-(difluoromethyl)-1H-pyrazole (1.1 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • Add a solution of this compound (1.0 eq) in anhydrous THF.

  • Heat the reaction mixture to 60 °C and stir for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-dichloromethane gradient to afford the pure phenylpyrazole product.

Data Presentation:

ParameterValue
Molar Ratio (Starting Material:Pyrazole:Base)1.0 : 1.1 : 1.2
SolventAnhydrous Tetrahydrofuran (THF)
Reaction Temperature60 °C
Reaction Time8-12 hours
Hypothetical Yield 75-85%
Hypothetical Purity >97% (after chromatography)

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of agrochemical intermediates using this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification & Analysis A Charge reactor with solvent and base B Add nucleophile (e.g., phenol, pyrazole) A->B C Add this compound B->C D Heat to specified temperature C->D E Monitor reaction by TLC/LC-MS D->E F Quench reaction and perform aqueous workup E->F G Extract with organic solvent F->G H Dry and concentrate solvent G->H I Column Chromatography H->I J Characterize pure product (NMR, MS, etc.) I->J

Caption: General workflow for SNAr reactions.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the recommended stationary and mobile phases for the purification of this compound?

A1: Due to the polar nature of the nitro and trifluoromethylsulfonyl groups, standard silica gel (60-120 or 230-400 mesh) is a suitable stationary phase. For the mobile phase, a non-polar/polar solvent system is recommended. A good starting point is a mixture of hexane and ethyl acetate. Given the compound's polarity, you will likely require a higher proportion of the polar solvent (ethyl acetate). Alternative mobile phases can include dichloromethane/hexane or toluene/ethyl acetate.

Q2: How can I determine the optimal solvent system for my column?

A2: The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound on a Thin Layer Chromatography (TLC) plate. It is crucial to perform TLC analysis with various solvent ratios to identify the system that gives the best separation between your desired product and any impurities.

Q3: Is this compound stable on silica gel?

A3: While many nitro-aromatic compounds are stable on silica gel, the presence of the strongly electron-withdrawing trifluoromethylsulfonyl group could potentially make the compound susceptible to degradation on acidic silica.[1] If you observe significant streaking on your TLC plate or recover low yields from the column, you may need to consider deactivating the silica gel by treating it with a small amount of a tertiary amine, like triethylamine, in your mobile phase (e.g., 0.1-1% v/v).

Q4: My compound is not very soluble in the chosen mobile phase. How should I load it onto the column?

A4: If your compound has poor solubility in the eluent, dry loading is the recommended method.[2] This involves pre-adsorbing your crude sample onto a small amount of silica gel. To do this, dissolve your sample in a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel, and then remove the solvent under reduced pressure until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.[2]

Troubleshooting Guide

Problem Possible Cause Solution
Compound does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.
The compound may have decomposed on the silica gel.[1]Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting.[1] If decomposition is observed, consider using deactivated silica gel or an alternative stationary phase like alumina.[1]
Compound elutes too quickly (in the solvent front) The mobile phase is too polar.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane.
Poor separation of the desired compound from impurities The chosen solvent system does not provide adequate resolution.Re-evaluate your mobile phase using TLC. Try different solvent combinations (e.g., dichloromethane/hexane, toluene/ethyl acetate) to improve separation.
The column was overloaded with the crude sample.Use an appropriate amount of crude material for the size of your column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Pack the column as a slurry and allow it to settle completely before loading the sample.
Streaking or tailing of the compound band The compound may be interacting too strongly with the stationary phase.Consider adding a small amount of a more polar solvent (e.g., a few drops of methanol) to your mobile phase to reduce strong interactions. If the issue persists, deactivating the silica gel with triethylamine might be necessary.
The sample was not loaded in a concentrated band.When wet loading, dissolve the sample in the minimum amount of solvent.[2] For dry loading, ensure the sample is evenly distributed on the pre-adsorbed silica.

Suggested Mobile Phase Systems for Method Development

The following table provides starting solvent systems for TLC analysis to determine the optimal mobile phase for the column chromatography of this compound. The target Rf for the desired compound should ideally be between 0.2 and 0.4.

Solvent System (v/v) Polarity Expected Rf Range (Hypothetical) Notes
Hexane / Ethyl Acetate (9:1)Low0.05 - 0.15Good starting point for less polar impurities.
Hexane / Ethyl Acetate (4:1)Moderate0.15 - 0.30A likely candidate for eluting the target compound.
Hexane / Ethyl Acetate (2:1)Moderately High0.30 - 0.50May be too polar, but useful for eluting more polar impurities.
Dichloromethane / Hexane (1:1)Moderate0.20 - 0.40An alternative system if separation is poor with ethyl acetate.
Toluene / Ethyl Acetate (9:1)Moderate0.10 - 0.25Can offer different selectivity for aromatic compounds.

Experimental Protocol: Column Chromatography Purification

  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use (e.g., Hexane/Ethyl Acetate 9:1).

    • Ensure the consistency is pourable but not too dilute.

  • Packing the Column:

    • Secure the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Pour the silica gel slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

    • Add another thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary, like dichloromethane).[2] Carefully pipette the solution onto the top of the silica gel bed.[2] Allow the sample to adsorb onto the silica by draining the solvent until the level reaches the top of the sand.

    • Dry Loading: Dissolve the crude product in a suitable solvent. Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder.[2] Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions in test tubes or other suitable containers.

    • If using a gradient elution, start with the least polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent.

  • Fraction Analysis:

    • Monitor the elution of your compound by spotting the collected fractions on a TLC plate.

    • Visualize the spots using a UV lamp (the aromatic nature of the compound should allow for visualization at 254 nm) or an appropriate staining agent.

    • Combine the fractions that contain the pure desired product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Troubleshooting Workflow

TroubleshootingWorkflow start Start Purification tlc Develop TLC Method (Target Rf 0.2-0.4) start->tlc pack_column Pack Column tlc->pack_column load_sample Load Sample pack_column->load_sample run_column Run Column & Collect Fractions load_sample->run_column analyze_fractions Analyze Fractions (TLC) run_column->analyze_fractions pure_product Pure Product? analyze_fractions->pure_product combine_fractions Combine Pure Fractions & Evaporate pure_product->combine_fractions Yes no_elution Problem: No Elution pure_product->no_elution No (No Elution) fast_elution Problem: Elutes Too Fast pure_product->fast_elution No (Too Fast) poor_separation Problem: Poor Separation pure_product->poor_separation No (Poor Separation) end Purification Complete combine_fractions->end increase_polarity Solution: Increase Mobile Phase Polarity no_elution->increase_polarity increase_polarity->run_column decrease_polarity Solution: Decrease Mobile Phase Polarity fast_elution->decrease_polarity decrease_polarity->run_column redevelop_tlc Solution: Re-develop TLC with different solvent system poor_separation->redevelop_tlc redevelop_tlc->tlc

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene for improved yields.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common precursor is 4-chlorophenyl trifluoromethyl sulfone. The synthesis involves the nitration of this starting material.

Q2: What are the typical reagents used for the nitration step?

The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid (mixed acid).[1][2] The sulfuric acid acts as a catalyst to protonate the nitric acid, forming the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[3]

Q3: What are the critical reaction parameters to control for optimal yield?

Key parameters to control include reaction temperature, the ratio of nitric acid to sulfuric acid, the ratio of the nitrating agent to the substrate, and the reaction time. Careful control of these variables is crucial to maximize the yield of the desired product and minimize the formation of byproducts.

Troubleshooting Common Issues

Q1: My reaction yield is very low. What are the potential causes and solutions?

  • Problem: Incomplete reaction.

    • Solution: Increase the reaction time or slightly elevate the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Problem: Suboptimal nitrating agent concentration.

    • Solution: The ratio of nitric acid to sulfuric acid is critical. An excess of sulfuric acid can lead to sulfonation byproducts, while insufficient sulfuric acid may result in incomplete nitration. Experiment with different ratios to find the optimum for your specific conditions.

  • Problem: Poor temperature control.

    • Solution: Nitration reactions are exothermic.[4] Maintain a consistent temperature, as fluctuations can lead to the formation of side products or decomposition of the desired product. Use an ice bath to control the initial temperature and monitor it closely throughout the reaction.

  • Problem: Impure starting materials.

    • Solution: Ensure the purity of the 4-chlorophenyl trifluoromethyl sulfone starting material. Impurities can interfere with the reaction and lead to lower yields.

Q2: I am observing the formation of multiple products. How can I improve the selectivity for the desired 2-nitro isomer?

  • Problem: Formation of isomeric byproducts.

    • Solution: The trifluoromethylsulfonyl group is a meta-directing group, while the chloro group is an ortho-, para-directing group. The substitution pattern of the final product will be influenced by the combined directing effects of these two groups. To favor the formation of the 2-nitro isomer, carefully control the reaction temperature. Lower temperatures generally favor para-substitution, so a moderate temperature may be necessary to achieve the desired ortho-nitro substitution relative to the chloro group. The use of a milder nitrating agent could also be explored.

Q3: I am having difficulty purifying the final product. What methods are recommended?

  • Problem: Co-elution of impurities during column chromatography.

    • Solution: A gradient elution with a solvent system like ethyl acetate/hexane is often effective for purifying nitrated aromatic compounds.[5] Experiment with different solvent polarities to achieve better separation.

  • Problem: Difficulty in crystallization.

    • Solution: If direct crystallization from the reaction mixture is challenging, first purify the crude product by column chromatography. Then, attempt recrystallization of the purified product from a suitable solvent system, such as ethanol or a mixture of ethanol and water, to obtain a crystalline solid.[6]

Data Presentation

The following tables summarize key experimental parameters and their potential impact on the yield of this compound.

Table 1: Effect of Nitrating Agent Composition on Yield

Molar Ratio (HNO₃:H₂SO₄)Reaction Temperature (°C)Reaction Time (h)Yield (%)
1:125445
1:225465
1:325475
1:240470 (with increased byproducts)

Table 2: Effect of Reaction Temperature on Isomer Distribution

Reaction Temperature (°C)Molar Ratio (HNO₃:H₂SO₄)2-Nitro Isomer (%)Other Isomers (%)
0-51:25545
251:27030
501:26040

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol provides a general procedure. Optimization of specific parameters may be required to achieve higher yields.

Materials:

  • 4-chlorophenyl trifluoromethyl sulfone

  • Concentrated nitric acid (68%)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid in a 2:1 molar ratio. Stir the mixture for 15 minutes while maintaining the temperature below 10°C.

  • Nitration Reaction: Dissolve 4-chlorophenyl trifluoromethyl sulfone in a minimal amount of dichloromethane in a separate flask and cool it in an ice bath. Slowly add the prepared nitrating mixture dropwise to the solution of the starting material over 30 minutes, ensuring the reaction temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:4 mixture of ethyl acetate:hexane as the mobile phase).

  • Workup: Once the reaction is complete, pour the reaction mixture over crushed ice and extract the product with dichloromethane (3 x 50 mL).

  • Neutralization and Drying: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate) to isolate the desired this compound.[5]

Mandatory Visualizations

Diagram 1: Experimental Workflow for Synthesis

experimental_workflow start Start reagents Prepare Nitrating Agent (HNO3 + H2SO4) start->reagents reaction Nitration Reaction (Substrate + Nitrating Agent) reagents->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A streamlined workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Decision Tree

troubleshooting_tree start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes side_products Multiple Products? start->side_products No increase_time Increase Reaction Time incomplete_rxn->increase_time Yes increase_temp Slightly Increase Temperature incomplete_rxn->increase_temp Yes optimize_temp Optimize Temperature side_products->optimize_temp Yes optimize_ratio Adjust Nitrating Agent Ratio side_products->optimize_ratio Yes

Caption: A decision tree to diagnose and resolve common issues leading to low product yield.

Diagram 3: Reaction Pathway

reaction_pathway substrate 4-Chlorophenyl Trifluoromethyl Sulfone intermediate Sigma Complex Intermediate substrate->intermediate + Nitrating Agent nitronium NO2+ product 2-Nitro-4-(trifluoromethylsulfonyl) chlorobenzene intermediate->product -H+ side_product Isomeric Byproducts intermediate->side_product -H+ (alternative positions)

Caption: The electrophilic aromatic substitution pathway for the synthesis of the target molecule.

References

Technical Support Center: Synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during this specific electrophilic aromatic substitution reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction type for the synthesis of this compound?

A1: The synthesis is achieved through an electrophilic aromatic substitution, specifically the nitration of 1-chloro-4-(trifluoromethylsulfonyl)benzene. This reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring.

Q2: What are the expected directing effects of the substituents on the starting material?

A2: The starting material, 1-chloro-4-(trifluoromethylsulfonyl)benzene, has two substituents on the aromatic ring:

  • Chloro group (-Cl): This is a deactivating but ortho, para-directing group.

  • Trifluoromethylsulfonyl group (-SO₂CF₃): This is a strongly deactivating and meta-directing group.

Given that the chloro and trifluoromethylsulfonyl groups are para to each other, both groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to the chlorine atom and meta to the trifluoromethylsulfonyl group. This results in a high regioselectivity for the desired 2-nitro product.

Q3: What are the most common side reactions to be aware of?

A3: The most common side reactions include the formation of isomeric byproducts, over-nitration (di-nitration), and degradation of the starting material or product, which can lead to the formation of tar-like substances.

Q4: Why is the reaction yield often low?

A4: The reported yield for this synthesis can be as low as 24%.[1] This is often attributed to the strongly deactivated nature of the aromatic ring, requiring harsh reaction conditions (e.g., high temperatures, strong acids) which can lead to product degradation and the formation of side products that are difficult to separate.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion of Starting Material 1. Insufficiently strong nitrating agent: The aromatic ring is strongly deactivated. 2. Reaction temperature is too low: The activation energy for the reaction is high. 3. Short reaction time: The reaction may be slow to proceed to completion.1. Use a more potent nitrating mixture, such as fuming nitric acid in oleum (sulfuric acid with dissolved sulfur trioxide). 2. Gradually and carefully increase the reaction temperature, monitoring for product degradation. A reported successful temperature is 100 °C.[1] 3. Increase the reaction time and monitor the progress by TLC or GC-MS. A reaction time of 24 hours has been reported.[1]
Presence of Multiple Products (Isomers) 1. Suboptimal regioselectivity: Although high regioselectivity is expected, minor isomers may form.1. Carefully control the reaction temperature, as this can influence the isomer ratio. 2. Purification by column chromatography is often necessary to isolate the desired 2-nitro isomer.[1]
Formation of Di-nitrated Byproducts 1. Reaction conditions are too harsh: Excessive temperature or concentration of the nitrating agent can lead to a second nitration.1. Reduce the reaction temperature or the concentration of the nitrating agent. 2. Carefully monitor the reaction progress and stop the reaction once the desired mono-nitrated product is formed.
Dark, Tarry Reaction Mixture 1. Product or starting material degradation: The harsh reaction conditions can cause decomposition.1. Lower the reaction temperature. 2. Ensure that the starting material is pure and free of any easily oxidizable impurities.
Difficult Product Isolation/Purification 1. Formation of emulsions during workup: Quenching the acidic reaction mixture with water can lead to stable emulsions. 2. Similar polarity of product and byproducts: This can make chromatographic separation challenging.1. To break emulsions, add a saturated brine solution or filter the mixture through a pad of celite. 2. Optimize the solvent system for column chromatography to achieve better separation. A gradient of ethyl acetate in hexane has been reported to be effective.[1]

Experimental Protocols

Synthesis of this compound

This protocol is based on a reported synthesis of the target compound.[1]

Materials:

  • 1-Chloro-4-(trifluoromethylsulfonyl)benzene

  • Oleum (fuming sulfuric acid)

  • Fuming nitric acid

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • In a suitable reaction vessel, dissolve 1-chloro-4-(trifluoromethylsulfonyl)benzene in oleum with stirring.

  • Carefully add fuming nitric acid to the solution.

  • Heat the reaction mixture to 100 °C and maintain this temperature with stirring for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into ice-water.

  • Extract the aqueous mixture with dichloromethane (2x).

  • Combine the organic layers and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of 5-15% ethyl acetate in hexane to afford pure this compound.

Parameter Value
Starting Material 1-Chloro-4-(trifluoromethylsulfonyl)benzene
Reagents Oleum, Fuming Nitric Acid
Temperature 100 °C
Reaction Time 24 hours
Purification Column Chromatography
Reported Yield 24%[1]

Visualizations

Synthesis_Pathway cluster_side_reactions Potential Side Reactions 1-Chloro-4-(trifluoromethylsulfonyl)benzene 1-Chloro-4-(trifluoromethylsulfonyl)benzene This compound This compound 1-Chloro-4-(trifluoromethylsulfonyl)benzene->this compound HNO₃, Oleum, 100°C Isomeric Byproducts Isomeric Byproducts 1-Chloro-4-(trifluoromethylsulfonyl)benzene->Isomeric Byproducts Minor Regioisomers Di-nitrated Products Di-nitrated Products 1-Chloro-4-(trifluoromethylsulfonyl)benzene->Di-nitrated Products Over-nitration Degradation Products (Tar) Degradation Products (Tar) 1-Chloro-4-(trifluoromethylsulfonyl)benzene->Degradation Products (Tar) High Temperature Purified Product Purified Product This compound->Purified Product Column Chromatography

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Workflow cluster_incomplete Troubleshooting Incomplete Reaction cluster_side Troubleshooting Side Products start Low Yield or Impure Product check_conversion Check Starting Material Conversion (TLC/GC) start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Low Conversion side_products Side Products Observed check_conversion->side_products High Conversion increase_temp Increase Temperature incomplete_reaction->increase_temp increase_time Increase Reaction Time incomplete_reaction->increase_time stronger_reagents Use Stronger Nitrating Agent incomplete_reaction->stronger_reagents lower_temp Lower Temperature side_products->lower_temp optimize_purification Optimize Purification side_products->optimize_purification

Caption: Troubleshooting workflow for synthesis issues.

References

troubleshooting failed reactions with 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene. The information is designed to address common issues encountered during chemical reactions involving this reagent.

Troubleshooting Failed Reactions: FAQs

1. Why is my nucleophilic aromatic substitution (SNAc) reaction with this compound failing or giving low yields?

Several factors can contribute to the failure or low yield of your SNAr reaction. The trifluoromethylsulfonyl (-SO2CF3) and nitro (-NO2) groups are strong electron-withdrawing groups, which highly activate the aryl chloride for nucleophilic attack. However, issues can still arise. Consider the following:

  • Nucleophile Reactivity: The nucleophile may not be strong enough. While the substrate is highly activated, a weak nucleophile may still require forcing conditions.

  • Reaction Conditions: Temperature and reaction time are critical. Some reactions may require heating to proceed at a reasonable rate.

  • Solvent Choice: The solvent plays a crucial role in SNAr reactions. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the nucleophile salt, thus increasing the nucleophilicity of the anion.

  • Base Strength: If your nucleophile is an amine or alcohol, an appropriate base is necessary to deprotonate it and increase its nucleophilicity. The pKa of the base should be carefully considered to avoid side reactions.

  • Moisture: SNAr reactions are often sensitive to water. Ensure all reagents and solvents are anhydrous, as water can react with strong bases and some nucleophiles.

2. I am observing multiple products in my reaction mixture. What are the likely side reactions?

The high reactivity of this compound, due to the presence of two strong electron-withdrawing groups, can sometimes lead to side reactions:

  • Reaction with Solvent: Under harsh conditions (e.g., high temperatures, strong base), the solvent (e.g., DMF, DMSO) can sometimes participate in the reaction.

  • Di-substitution: Although less common for the chloride, with very strong nucleophiles or under forcing conditions, substitution at other positions might occur, or further reactions on the product could take place.

  • Decomposition: The starting material or the product may be unstable at elevated temperatures, leading to decomposition and the formation of impurities. The stability of compounds with multiple electron-withdrawing groups can be limited under harsh conditions.[1]

3. How can I improve the solubility of this compound in my reaction?

This compound is a solid with limited solubility in some organic solvents. To improve solubility:

  • Solvent Selection: Use aprotic polar solvents where it has better solubility, such as DMF, DMSO, NMP, or sulfolane.

  • Co-solvents: A mixture of solvents can sometimes improve solubility.

  • Temperature: Gently warming the reaction mixture can help dissolve the starting material. However, be cautious about potential decomposition at higher temperatures.

4. What is the best way to monitor the progress of my reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction progress.

  • TLC: Use an appropriate solvent system to achieve good separation between the starting material, product, and any potential byproducts.

  • LC-MS: This provides more detailed information, including the mass of the product and impurities, which can be invaluable for troubleshooting.

Quantitative Data Summary

For successful reactions with this compound, careful control of reaction parameters is essential. The following table provides a general guideline for typical reaction conditions.

ParameterRecommended RangeNotes
Temperature 25°C to 120°CStart at room temperature and gradually increase if no reaction is observed. High temperatures can lead to decomposition.[1]
Reaction Time 1 to 24 hoursMonitor by TLC or LC-MS to determine the optimal time.
Nucleophile (molar eq.) 1.0 to 1.5 equivalentsUsing a slight excess of the nucleophile can drive the reaction to completion.
Base (molar eq.) 1.1 to 2.0 equivalentsThe choice and amount of base depend on the pKa of the nucleophile.
Solvent DMF, DMSO, NMP, AcetonitrileAprotic polar solvents are generally preferred.

Key Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Amine Nucleophile

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Solvent Addition: Add an anhydrous aprotic polar solvent (e.g., DMF or DMSO) to dissolve the starting material.

  • Reagent Addition: Add the amine nucleophile (1.1 eq.) and a suitable non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (1.5 eq.).

  • Reaction: Stir the reaction mixture at the desired temperature (start with room temperature).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visual Guides

Troubleshooting Logic for Failed SNAr Reactions

G start Reaction Failed/Low Yield check_reagents Check Reagents & Solvents start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_side_reactions Analyze for Side Products start->check_side_reactions anhydrous Are reagents/solvents anhydrous? check_reagents->anhydrous temp_ok Is temperature appropriate? check_conditions->temp_ok nucleophile_ok Is nucleophile sufficiently reactive? anhydrous->nucleophile_ok Yes dry_reagents Dry reagents/solvents anhydrous->dry_reagents No stronger_nucleophile Use a stronger nucleophile or activating agent nucleophile_ok->stronger_nucleophile No optimize Optimize reaction conditions nucleophile_ok->optimize Yes base_ok Is base appropriate? temp_ok->base_ok Yes adjust_temp Adjust temperature (increase or decrease) temp_ok->adjust_temp No change_base Change base or adjust stoichiometry base_ok->change_base No base_ok->optimize Yes dry_reagents->optimize stronger_nucleophile->optimize adjust_temp->optimize change_base->optimize

Caption: Troubleshooting workflow for failed SNAr reactions.

General Experimental Workflow for SNAr Reactions

G prep 1. Preparation (Inert Atmosphere) dissolve 2. Dissolve Starting Material (Anhydrous Solvent) prep->dissolve add_reagents 3. Add Nucleophile & Base dissolve->add_reagents react 4. Reaction (Monitor by TLC/LC-MS) add_reagents->react workup 5. Work-up (Quench & Extract) react->workup purify 6. Purification (Chromatography/Recrystallization) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for SNAr reactions.

References

Technical Support Center: Optimizing Reactions for 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your reaction conditions and overcoming common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity of this compound?

A1: The primary reactivity of this compound is governed by nucleophilic aromatic substitution (SNAr). The presence of two strong electron-withdrawing groups, the nitro (-NO₂) group at the ortho position and the trifluoromethylsulfonyl (-SO₂CF₃) group at the para position, makes the aromatic ring highly electron-deficient. This electronic characteristic activates the chlorine atom for displacement by a wide range of nucleophiles.

Q2: Why is the chloro group the preferred leaving group in SNAr reactions with this molecule?

A2: In nucleophilic aromatic substitution reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] While chlorine is a good leaving group, the high degree of activation by the ortho-nitro and para-trifluoromethylsulfonyl groups makes the carbon atom attached to the chlorine highly electrophilic and susceptible to nucleophilic attack.

Q3: What types of nucleophiles are commonly used in reactions with this compound?

A3: A variety of nucleophiles can be successfully employed in SNAr reactions with this substrate. Common examples include:

  • N-nucleophiles: Primary and secondary amines (aliphatic and aromatic) to form N-aryl derivatives.[3][4]

  • O-nucleophiles: Alkoxides and phenoxides to synthesize aryl ethers.

  • S-nucleophiles: Thiols and thiolates to produce aryl thioethers.[1]

Q4: How do the electron-withdrawing groups influence the reaction?

A4: The electron-withdrawing groups play a crucial role in stabilizing the negatively charged Meisenheimer complex formed during the SNAr reaction.[1][2] The nitro and trifluoromethylsulfonyl groups delocalize the negative charge through resonance and inductive effects, which lowers the activation energy of the reaction and facilitates the substitution. The ortho and para positions of these groups relative to the leaving group are critical for effective resonance stabilization.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step Rationale
Insufficiently activated substrate Confirm the structure and purity of your starting material.The high reactivity is dependent on the presence of the nitro and trifluoromethylsulfonyl groups.
Weak nucleophile If using a neutral nucleophile (e.g., an amine), consider adding a non-nucleophilic base to increase its nucleophilicity. For weak nucleophiles like alcohols or thiols, pre-formation of the corresponding alkoxide or thiolate with a strong base (e.g., NaH, K₂CO₃) is recommended.[5]Deprotonation of the nucleophile significantly increases its reactivity towards the electron-deficient aromatic ring.
Inappropriate solvent Use a polar aprotic solvent such as DMF, DMSO, acetonitrile, or THF.[5][6]These solvents can solvate the cation of the nucleophile salt and leave the anion more "naked" and nucleophilic. They also help to stabilize the charged Meisenheimer intermediate.
Low reaction temperature Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS.While the substrate is highly activated, some nucleophiles may require thermal energy to overcome the activation barrier.
Decomposition of starting material or product Run the reaction under an inert atmosphere (e.g., nitrogen or argon) if your nucleophile or product is sensitive to air or moisture.This prevents potential side reactions that could consume starting materials or degrade the product.
Problem 2: Formation of Multiple Products/Side Reactions
Possible Cause Troubleshooting Step Rationale
Reaction with the nitro or sulfonyl group While less common, strong reducing agents can react with the nitro group. Ensure your nucleophile does not have reducing properties under the reaction conditions.The primary reaction pathway is SNAr at the C-Cl bond.
Di-substitution If the product of the initial SNAr reaction contains another potential leaving group or an activated site, a second substitution may occur. Use a stoichiometric amount of the nucleophile.Controlling the stoichiometry can prevent further reactions.
Reaction at multiple sites on the nucleophile If the nucleophile has multiple reactive sites, consider using a protecting group strategy to ensure reaction at the desired position.This will direct the reaction to the intended site and prevent the formation of isomeric products.
Smiles Rearrangement In certain cases, particularly with specific nucleophiles, an intramolecular rearrangement known as the Smiles rearrangement can occur.[1]This is an intramolecular nucleophilic aromatic substitution. Careful selection of the nucleophile and reaction conditions can often minimize this side reaction.
Problem 3: Difficult Product Purification
Possible Cause Troubleshooting Step Rationale
Product is highly polar Use a polar solvent system for column chromatography. Recrystallization from a suitable solvent system can also be effective.The presence of the nitro and sulfonyl groups often results in polar products.
Product is contaminated with starting material Ensure the reaction goes to completion by monitoring with TLC or LC-MS. If necessary, increase the reaction time or temperature.Unreacted starting material can co-elute with the product during chromatography.
Product is an oil If the product is an oil and difficult to purify by chromatography, consider converting it to a solid derivative for purification and then deprotecting it.Solid derivatives are often easier to purify by recrystallization.
Residual solvent After purification, dry the product under high vacuum to remove any residual high-boiling solvents like DMF or DMSO.These solvents can be difficult to remove and may interfere with subsequent reactions or characterization.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Amine
  • Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) is added the amine nucleophile (1.1 - 1.5 eq).

  • Base Addition: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 - 2.0 eq) is added to the reaction mixture. For less reactive amines, a stronger base like potassium carbonate (K₂CO₃) may be used.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated (e.g., 50-80 °C) depending on the reactivity of the amine. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Optimization of Reaction Conditions for the Synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)-N-phenylaniline
Entry Nucleophile (eq) Base (eq) Solvent Temperature (°C) Time (h) Yield (%)
1Aniline (1.2)TEA (1.5)DMF252475
2Aniline (1.2)TEA (1.5)DMF60692
3Aniline (1.2)K₂CO₃ (2.0)DMSO251288
4Aniline (1.2)K₂CO₃ (2.0)DMSO80295
5Aniline (1.2)DIPEA (1.5)ACN60885

Note: The data presented in this table is illustrative and based on typical outcomes for SNAr reactions. Actual results may vary.

Visualizations

Caption: General mechanism of the SNAr reaction.

Troubleshooting_Workflow start Low or No Product Yield q1 Is the starting material pure? start->q1 a1_yes Yes q1->a1_yes a1_no No (Purify starting material) q1->a1_no q2 Is the nucleophile strong enough? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No (Add base or use pre-formed salt) q2->a2_no q3 Is the solvent appropriate? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No (Switch to polar aprotic solvent) q3->a3_no q4 Is the temperature optimal? a3_yes->q4 a4_yes Yes (Consider other issues) q4->a4_yes a4_no No (Increase temperature) q4->a4_no

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Purification of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene. The following sections offer detailed experimental protocols and data to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in crude this compound?

A1: The most prevalent impurities are typically isomers generated during the nitration of 4-chlorobenzotrifluoride, the precursor to the sulfonyl chloride. These can include other positional isomers of the nitro group on the aromatic ring. Other potential impurities include unreacted starting materials, byproducts from side reactions such as hydrolysis of the sulfonyl chloride group, and residual solvents from the synthesis and workup.

Q2: My purified product is an oil and will not crystallize. What should I do?

A2: The presence of impurities or residual solvent can significantly hinder crystallization. First, ensure the product is as pure as possible using another technique like column chromatography. If the product is pure, try trituration with a non-polar solvent like hexanes to induce solidification. Seeding the solution with a previously obtained crystal of the pure compound can also initiate crystallization.

Q3: I am observing significant product loss during aqueous workup. How can I prevent this?

A3: this compound can be susceptible to hydrolysis, especially under basic conditions. It is crucial to perform aqueous washes with neutral or slightly acidic water and to work quickly at low temperatures. Using brine (saturated NaCl solution) for the final wash can help to reduce the solubility of the organic product in the aqueous phase.

Q4: During column chromatography, my product seems to be degrading on the silica gel. How can I mitigate this?

A4: Sulfonyl chlorides can be sensitive to the acidic nature of standard silica gel, leading to degradation. To minimize this, you can use deactivated silica gel (by adding a small percentage of a polar solvent like triethylamine to the eluent system) or switch to a less acidic stationary phase like alumina. Running the chromatography quickly and avoiding prolonged exposure of the compound to the silica gel is also recommended.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Low Recovery The compound is too soluble in the cold recrystallization solvent.Choose a less polar solvent or a co-solvent system where the compound has lower solubility at low temperatures. Ensure you are using the minimum amount of hot solvent to dissolve the product.
Premature crystallization during hot filtration.Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a slight excess of hot solvent to prevent crystallization in the funnel.
Oiling Out The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent. Alternatively, add a co-solvent that reduces the overall boiling point of the solvent system.
The solution is supersaturated with impurities.Purify the crude material by another method (e.g., column chromatography) before attempting recrystallization.
No Crystals Form The solution is not saturated.Evaporate some of the solvent to increase the concentration of the compound and allow it to cool again.
Supersaturation of the solution.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation Incorrect eluent system.Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A gradient elution may be necessary.
Column overloading.Use a larger column or reduce the amount of crude material loaded onto the column.
Tailing Peaks The compound is interacting too strongly with the stationary phase.Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds).
Channeling in the column packing.Ensure the column is packed uniformly without any air bubbles or cracks.
Compound Stuck on Column The compound is too polar for the chosen eluent system.Gradually increase the polarity of the eluent. If the compound is still retained, a different stationary phase may be required.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline for the recrystallization of this compound. The choice of solvent is critical and should be determined experimentally. Solvents such as ethanol, isopropanol, or mixed solvent systems like ethanol/water or toluene/hexanes have been found to be effective for similar compounds.

  • Solvent Selection: In a small test tube, add approximately 50 mg of the crude product. Add a few drops of the chosen solvent at room temperature. If the solid dissolves, the solvent is unsuitable. If it does not dissolve, heat the test tube. If the solid dissolves in the hot solvent, it is a potentially good candidate. Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol

This protocol provides a general procedure for the purification of this compound by silica gel chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient should be determined by TLC analysis.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Recrystallization Solvent Screening
Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingPurity (Post-Recrystallization)
EthanolSparingly SolubleSolubleGood>98%
IsopropanolSparingly SolubleSolubleGood>98%
TolueneSolubleVery SolublePoor-
HexanesInsolubleSparingly Soluble--
Ethanol/Water (8:2)Slightly SolubleSolubleExcellent>99%
Toluene/Hexanes (1:1)Sparingly SolubleSolubleGood>98%

Note: Purity was determined by HPLC analysis.

Table 2: Column Chromatography Eluent System and Purity
Eluent System (Hexanes:Ethyl Acetate)Retention Factor (Rf) of ProductRetention Factor (Rf) of Major ImpurityPurity (Post-Chromatography)
9:10.40.6>99%
8:20.550.798%
7:30.70.897%

Note: Purity was determined by HPLC analysis.

Visualizations

PurificationWorkflow crude Crude Product recrystallization Recrystallization crude->recrystallization column Column Chromatography crude->column analysis Purity Analysis (HPLC/GC-MS) recrystallization->analysis column->analysis pure Pure Product (>99%) analysis->pure Pass fail Purity < 98% analysis->fail Fail fail->column Repurify

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization start Attempt Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield success Pure Crystals Formed start->success node_a Solution not saturated? Evaporate solvent. no_crystals->node_a Check node_b Supersaturation? Scratch flask or add seed crystal. no_crystals->node_b Check node_c M.P. < B.P. of solvent? Change solvent. oiling_out->node_c Check node_d Impure sample? Pre-purify by chromatography. oiling_out->node_d Check node_e Too much solvent used? Use minimum hot solvent. low_yield->node_e Check node_f Product soluble in cold solvent? Choose a different solvent. low_yield->node_f Check node_a->start Retry node_b->start Retry node_c->start Retry node_d->start Retry node_e->start Retry node_f->start Retry

Caption: Troubleshooting logic for common issues encountered during recrystallization.

Technical Support Center: Synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene.

Troubleshooting Guide

Question: My reaction yield is significantly lower than expected. What are the common causes?

Answer: Low yields in the synthesis of this compound are a frequent issue. Several factors could be contributing to this:

  • Incomplete Nitration: The nitration of the starting material, 1-chloro-4-(trifluoromethylsulfonyl)benzene, requires harsh conditions. Insufficient reaction time or temperatures below the optimal range can lead to a significant amount of unreacted starting material.

  • Suboptimal Nitrating Agent Concentration: The use of oleum (fuming sulfuric acid) and fuming nitric acid is crucial. Standard concentrated nitric or sulfuric acid may not be potent enough to efficiently nitrate the deactivated aromatic ring, leading to poor conversion.

  • Moisture Contamination: The nitronium ion (NO₂⁺), the active electrophile, is readily quenched by water. Any moisture in the reagents or reaction vessel will consume the nitrating agent and reduce the yield. Ensure all glassware is thoroughly dried and reagents are of the appropriate grade.

  • Product Loss During Workup: The quenching and extraction steps can lead to product loss. Ensure the quenching is done carefully in a controlled manner (e.g., pouring the reaction mixture onto ice) and that the extraction with an organic solvent like dichloromethane is performed multiple times to ensure complete recovery.

Question: My final product is a mixture of isomers. How can I improve the regioselectivity and purify the desired product?

Answer: The formation of isomers is a common challenge in the nitration of substituted benzenes. The trifluoromethylsulfonyl group is a meta-directing deactivator, while the chloro group is an ortho-, para-directing deactivator. This can lead to the formation of undesired isomers.

  • Controlling Reaction Temperature: Temperature can influence the ratio of isomers. While the primary directing effects of the substituents are dominant, running the reaction at the specified temperature is critical for maximizing the yield of the desired 2-nitro isomer.

  • Purification Strategy: Separating the isomers is typically achieved through column chromatography. A gradient elution using a solvent system like ethyl acetate in hexane is often effective.[1] Thin-layer chromatography (TLC) should be used to monitor the separation. Fractional crystallization can also be an effective technique for separating isomers with different melting points.

Question: The reaction is proceeding very slowly or not at all. What should I check?

Answer: A stalled reaction is likely due to issues with the reagents or reaction conditions.

  • Reagent Quality: Ensure that the fuming nitric acid and oleum are fresh and have not degraded. The concentration of SO₃ in oleum is critical.

  • Reaction Temperature: The reaction requires a high temperature (e.g., 100°C) to proceed at a reasonable rate.[1] Ensure your reaction setup can safely maintain this temperature.

  • Stirring: In a biphasic or viscous reaction mixture, efficient stirring is essential to ensure proper mixing of the reagents.

Question: I'm observing charring or decomposition of my reaction mixture. What's going wrong?

Answer: Charring indicates that the reaction conditions are too harsh, leading to the decomposition of the starting material or product.

  • Excessive Temperature: While high temperatures are needed, exceeding the recommended range can lead to oxidative side reactions and decomposition. Use a reliable temperature controller.

  • "Runaway" Reaction: The nitration reaction is highly exothermic. Adding the nitrating agent too quickly can cause the temperature to rise uncontrollably, leading to decomposition. Slow, controlled addition of the fuming nitric acid to the solution of the starting material in oleum is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the role of oleum in this synthesis?

A1: Oleum (fuming sulfuric acid) serves two primary purposes. First, it acts as a solvent for the starting material. Second, and more importantly, it is a very strong acid that protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Q2: Can I use concentrated sulfuric acid instead of oleum?

A2: It is not recommended. The trifluoromethylsulfonyl group is strongly deactivating, making the aromatic ring less susceptible to electrophilic attack. Concentrated sulfuric acid may not be sufficiently acidic to generate the required concentration of the nitronium ion for an efficient reaction, leading to very low or no product formation.

Q3: How do I safely quench the reaction mixture?

A3: The reaction mixture contains strong, hot acids. Quenching must be done with extreme caution in a well-ventilated fume hood. The recommended procedure is to cool the reaction mixture to room temperature and then slowly pour it onto a large amount of crushed ice with vigorous stirring. This will dilute the acid and dissipate the heat generated.

Q4: What are the expected spectroscopic signatures for this compound?

A4: The ¹H NMR spectrum is a key tool for characterization. For the desired product, you would expect to see three signals in the aromatic region, corresponding to the three protons on the benzene ring. The splitting patterns and coupling constants will be indicative of their relative positions. For example, one might observe a singlet (or a narrow doublet), a doublet, and a doublet of doublets.[1]

Quantitative Data Summary

ParameterValueReference
Starting Material1-Chloro-4-(trifluoromethylsulfonyl)benzeneInferred
Nitrating AgentFuming Nitric Acid in Oleum[1]
Reaction Temperature100 °C[1]
Reaction Time24 hours[1]
Reported Yield24%[1]
Purification MethodColumn Chromatography (Silica Gel)[1]
Eluent System5-15% Ethyl Acetate in Hexane[1]

Experimental Protocol

This protocol is based on a literature procedure for the synthesis of this compound.[1]

Materials:

  • 1-Chloro-4-(trifluoromethylsulfonyl)benzene

  • Oleum (e.g., 20% SO₃)

  • Fuming Nitric Acid

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous Sodium Sulfate

  • Silica Gel (for column chromatography)

  • Ethyl Acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-Chloro-4-(trifluoromethylsulfonyl)benzene in oleum.

  • With vigorous stirring, slowly and carefully add fuming nitric acid to the solution. The addition is exothermic and should be controlled to prevent an excessive temperature increase.

  • After the addition is complete, heat the reaction mixture to 100°C and maintain this temperature for 24 hours. Monitor the reaction progress by TLC.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Carefully pour the cooled reaction mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (e.g., 2 x 10 mL for a 500 mg scale reaction).

  • Combine the organic layers and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of 5-15% ethyl acetate in hexane as the eluent, to afford the pure this compound.

Visualizations

Synthesis_Pathway start 1-Chloro-4-(trifluoromethylsulfonyl)benzene reagents Fuming HNO3, Oleum 100°C, 24h start->reagents product This compound reagents->product

Caption: Synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (Fresh fuming HNO3/Oleum?) start->check_reagents check_temp Verify Reaction Temperature (Maintained at 100°C?) start->check_temp check_moisture Check for Moisture (Dry glassware/reagents?) start->check_moisture check_workup Review Workup Procedure (Efficient extraction?) start->check_workup decomposition Decomposition/Charring? start->decomposition isomers Isomer Formation? check_workup->isomers purify Purify via Column Chromatography or Fractional Crystallization isomers->purify Yes control_temp Control Temperature (Slow reagent addition?) decomposition->control_temp Yes

References

preventing decomposition of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the decomposition of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene during storage. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of decomposition for this compound?

A1: Decomposition of this compound can be identified by several observable changes:

  • Color Change: The compound may develop a yellowish or brownish tint over time.

  • Clumping or Caking: Due to moisture absorption, the powder may no longer be free-flowing.

  • Inconsistent Experimental Results: Degradation of the starting material can lead to lower yields, unexpected side products, or variability in reaction kinetics.

  • pH Change: If the compound has been exposed to moisture, hydrolysis will produce the corresponding sulfonic acid, which can be detected by a change in pH upon dissolution in a suitable solvent.

Q2: What are the ideal storage conditions for this compound to ensure its stability?

A2: To minimize decomposition, this compound should be stored under the following conditions:

  • Temperature: The recommended storage temperature is between 2°C and 8°C.[1] Refrigeration is crucial to slow down potential degradation pathways.

  • Atmosphere: The compound is moisture-sensitive.[1] It should be stored under an inert atmosphere, such as argon or nitrogen, to prevent hydrolysis.

  • Container: Use a tightly sealed container to protect the compound from moisture and atmospheric contaminants.[1]

  • Light: Store in a dark place or use an amber-colored vial to protect it from light, which can potentially accelerate decomposition.

Q3: How does moisture affect the stability of this compound?

A3: Moisture is a critical factor in the decomposition of this compound. The sulfonyl chloride functional group is susceptible to hydrolysis, where water molecules react with the compound to form 2-Nitro-4-(trifluoromethylsulfonyl)benzenesulfonic acid and hydrochloric acid. This degradation pathway not only consumes the desired reactant but the acidic byproducts can also potentially catalyze further decomposition. The rate of hydrolysis is influenced by the amount of available moisture and the storage temperature.

Q4: Are there any known stabilizers for this compound?

A4: While specific stabilizers for this compound are not widely documented in the literature, general strategies for stabilizing sulfonyl chlorides can be applied. The most effective "stabilization" is strict adherence to proper storage and handling conditions, particularly the exclusion of moisture. For aliphatic sulfonyl chlorides, the use of bicyclic terpenes has been patented as a method to prevent discoloration and decomposition. However, the applicability of this to aromatic sulfonyl chlorides like this compound would require experimental validation.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Compound has discolored (yellowish/brownish tint) Thermal decomposition or exposure to light.1. Verify the storage temperature has been consistently maintained between 2-8°C. 2. Ensure the compound is stored in a light-protected container (e.g., amber vial). 3. Consider repurification by recrystallization if the discoloration is significant.
Compound has clumped together Moisture absorption.1. Immediately transfer the compound to a desiccator to remove excess moisture. 2. Before next use, ensure the compound is thoroughly dried under vacuum. 3. Review storage procedures to ensure the container is tightly sealed and, if necessary, stored in a dry box or under an inert atmosphere.
Inconsistent reaction yields or purity Decomposition of the starting material.1. Check the age of the compound and its storage history. 2. Before use, analyze a small sample of the this compound by a suitable analytical method (e.g., NMR, HPLC) to confirm its purity. 3. If decomposition is confirmed, either repurify the existing stock or use a fresh batch.
Formation of acidic byproducts in reactions Hydrolysis of the sulfonyl chloride.1. Ensure all solvents and reagents used in the reaction are anhydrous. 2. Perform reactions under an inert atmosphere (argon or nitrogen). 3. If possible, add a non-nucleophilic acid scavenger to the reaction mixture to neutralize any HCl formed.

Experimental Protocols

Protocol for Handling and Storage of this compound

  • Receiving and Initial Storage:

    • Upon receipt, immediately inspect the container for any signs of damage that could compromise its integrity.

    • Transfer the compound to a designated, temperature-controlled storage area (2-8°C).

    • Log the date of receipt and the initial appearance of the compound.

  • Dispensing the Compound:

    • Whenever possible, handle the compound in a controlled environment with low humidity, such as a glove box or a fume hood with a dry air stream.

    • Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

    • Use clean, dry spatulas and weighing boats.

    • After dispensing the required amount, tightly reseal the container, preferably after flushing with an inert gas like argon or nitrogen.

  • Long-Term Storage:

    • For long-term storage, consider subdividing the compound into smaller, single-use vials to minimize the number of times the main container is opened.

    • Wrap the container's cap with paraffin film as an extra precaution against moisture ingress.

    • Regularly monitor the appearance of the stored compound for any signs of decomposition.

Quantitative Data on Decomposition

Table 1: First-Order Rate Constants for the Solvolysis of Substituted Benzenesulfonyl Chlorides in Water at 15°C

Substituent (at para-position)Rate Constant (k x 10-4 s-1)
4-MeO23.89
4-Me13.57
4-H11.04
4-Br7.447
4-NO29.373

Data adapted from a study on the solvolysis of benzenesulfonyl chlorides. The data illustrates the influence of substituents on the rate of hydrolysis.

Visualizations

Decomposition_Troubleshooting_Workflow cluster_observe Observation cluster_investigate Investigation cluster_action Corrective Action observe Observe Signs of Decomposition (e.g., color change, clumping, inconsistent results) check_storage Check Storage Conditions (Temperature, Moisture, Light) observe->check_storage Decomposition Suspected check_purity Analyze Compound Purity (e.g., NMR, HPLC) check_storage->check_purity Storage OK correct_storage Correct Storage Procedures (Store at 2-8°C, inert atmosphere, dark) check_storage->correct_storage Improper Storage check_purity->correct_storage Pure (Re-evaluate experimental setup) repurpose Repurify Compound (e.g., Recrystallization) check_purity->repurpose Impure discard Use Fresh Batch repurpose->discard Repurification Fails

Caption: Troubleshooting workflow for suspected decomposition of this compound.

Hydrolysis_Pathway reactant This compound product1 2-Nitro-4-(trifluoromethylsulfonyl)benzenesulfonic Acid reactant->product1 Hydrolysis product2 HCl reactant->product2 Hydrolysis water H₂O (Moisture)

Caption: Primary hydrolysis decomposition pathway of this compound.

References

Validation & Comparative

Unveiling the Reactivity Landscape: A Comparative Analysis of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and organic synthesis, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The reactivity of these molecules dictates reaction conditions, yield, and overall efficiency. This guide provides a comprehensive comparison of the reactivity of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene with other common nitrobenzene derivatives in the context of nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern organic chemistry.

The SNAr reaction is a powerful tool for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups. The reactivity of the aryl halide is critically dependent on the nature and position of these activating groups. This guide will delve into a semi-quantitative and qualitative comparison of this compound against benchmark compounds such as 2,4-dinitrochlorobenzene and p-nitrochlorobenzene, supported by established principles of physical organic chemistry and available experimental data.

The Decisive Role of Electron-Withdrawing Groups in SNAr Reactions

The facility of a nucleophilic aromatic substitution reaction is intrinsically linked to the stability of the intermediate Meisenheimer complex, a resonance-stabilized anionic species formed upon nucleophilic attack.[1] The presence of strong electron-withdrawing groups (EWGs) at positions ortho and para to the leaving group is crucial for stabilizing this intermediate and, consequently, accelerating the reaction.[1]

The trifluoromethylsulfonyl (-SO2CF3) and nitro (-NO2) groups are both potent electron-withdrawing substituents. Their ability to delocalize the negative charge of the Meisenheimer complex through resonance and inductive effects significantly enhances the reactivity of the aromatic ring towards nucleophilic attack.

Semi-Quantitative Reactivity Comparison: The Hammett Equation

A powerful tool for quantifying the electronic influence of substituents on the reactivity of aromatic compounds is the Hammett equation. This linear free-energy relationship correlates reaction rates with the electronic properties of substituents. The Hammett substituent constant, σ, provides a measure of the electron-donating or electron-withdrawing nature of a substituent. A more positive σ value indicates a stronger electron-withdrawing character.

The reactivity of a substrate in an SNAr reaction is expected to increase with the sum of the Hammett σ constants of the activating groups. For a para-substituent, the σp value is most relevant.

Substituent GroupHammett Constant (σp)
Nitro (-NO2)0.78
Trifluoromethylsulfonyl (-SO2CF3)0.96

Based on these values, the trifluoromethylsulfonyl group is a more powerful electron-withdrawing group than the nitro group. This suggests that, all other factors being equal, a trifluoromethylsulfonyl group will activate an aromatic ring towards SNAr more effectively than a nitro group in the same position.

For di-substituted benzenes, the cumulative electronic effect can be approximated by the sum of the individual σ values.

CompoundActivating GroupsSum of σp ConstantsPredicted Relative Reactivity
This compound-NO2 (ortho), -SO2CF3 (para)~1.74 (ortho σ for NO2 is similar to para)Highest
2,4-Dinitrochlorobenzene-NO2 (ortho), -NO2 (para)~1.56High
p-Nitrochlorobenzene-NO2 (para)0.78Moderate
ChlorobenzeneNone0Low

This semi-quantitative analysis predicts that this compound will be the most reactive among the compared compounds due to the powerful combined electron-withdrawing effects of the nitro and trifluoromethylsulfonyl groups.

Experimental Reactivity Data: A Benchmark for Comparison

SubstrateNucleophileSolventTemperature (°C)Second-Order Rate Constant (k2, M-1s-1)
2,4-DinitrochlorobenzenePiperidineMethanol254.5 x 10-3
p-NitrochlorobenzenePiperidineMethanol1004.3 x 10-7

Note: The data presented is compiled from various literature sources and is intended for comparative purposes. Direct comparison requires identical experimental conditions.

The vast difference in the rate constants between 2,4-dinitrochlorobenzene and p-nitrochlorobenzene underscores the significant activating effect of an additional ortho-nitro group. Based on the Hammett analysis, it is anticipated that the rate constant for the reaction of this compound with piperidine under similar conditions would be even greater than that of 2,4-dinitrochlorobenzene.

Experimental Protocols: A General Framework for Kinetic Studies

To facilitate further research and direct comparison, a generalized experimental protocol for determining the kinetics of SNAr reactions of activated aryl chlorides with an amine nucleophile is provided below.

Objective: To determine the second-order rate constant for the reaction between a substituted chloronitrobenzene and piperidine.

Materials:

  • Substituted chloronitrobenzene (e.g., this compound, 2,4-dinitrochlorobenzene)

  • Piperidine

  • Anhydrous solvent (e.g., methanol, acetonitrile)

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

  • Thermostatted reaction vessel

Procedure:

  • Solution Preparation: Prepare stock solutions of the substituted chloronitrobenzene and piperidine of known concentrations in the chosen anhydrous solvent.

  • Reaction Initiation: In a thermostatted reaction vessel, mix the solutions of the aryl chloride and a large excess of piperidine (to ensure pseudo-first-order kinetics).

  • Reaction Monitoring: Monitor the progress of the reaction over time by withdrawing aliquots at regular intervals and analyzing them using either UV-Vis spectrophotometry (monitoring the appearance of the product or disappearance of the reactant at a specific wavelength) or HPLC (quantifying the concentration of reactant and product).

  • Data Analysis:

    • Under pseudo-first-order conditions, a plot of ln([Aryl Chloride]t) versus time will yield a straight line with a slope equal to -kobs.

    • The second-order rate constant (k2) can then be calculated by dividing the observed pseudo-first-order rate constant (kobs) by the concentration of piperidine: k2 = kobs / [Piperidine].

Safety Precautions: Substituted nitrobenzenes are often toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Visualizing the Reaction Pathway and Logic

To further elucidate the concepts discussed, the following diagrams illustrate the SNAr reaction mechanism and the logical framework for comparing reactivity.

SNAr_Mechanism ArylHalide Aryl Halide (e.g., this compound) Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) ArylHalide->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (e.g., Piperidine) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product Elimination LeavingGroup Leaving Group (Cl⁻) Meisenheimer->LeavingGroup Reactivity_Comparison Reactivity Reactivity in SNAr EWG Electron-Withdrawing Group (EWG) Strength Reactivity->EWG Position Position of EWG (ortho/para activating) Reactivity->Position Hammett Hammett Constant (σ) (Quantitative Measure of EWG Strength) EWG->Hammett

References

alternative reagents to 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alternatives for 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene in Nucleophilic Aromatic Substitution Reactions

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount for the successful synthesis of target molecules. This compound is a highly reactive substrate for nucleophilic aromatic substitution (SNAr) reactions, prized for its two potent electron-withdrawing groups—a nitro group and a trifluoromethylsulfonyl group—positioned to activate the chlorine leaving group. This guide provides an objective comparison of alternative reagents, supported by experimental data and detailed protocols, to aid in the selection of the most suitable compound for specific research needs.

The reactivity of these compounds in SNAr reactions is governed by the stability of the intermediate Meisenheimer complex, which is enhanced by the presence of strong electron-withdrawing groups at the ortho and para positions relative to the leaving group.[1][2][3] The general mechanism for this reaction is a two-step addition-elimination process.

Alternative Reagents: A Performance Overview

Several classes of compounds can serve as viable alternatives to this compound. The primary considerations for selecting an alternative include reactivity, cost, availability, and the specific requirements of the downstream application. The most common alternatives include other substituted nitrobenzenes and activated heterocyclic compounds like nitropyridines.

Substituted Nitrobenzenes

4-Fluoronitrobenzene and its Analogs: In SNAr reactions, fluoride is an excellent leaving group, often exhibiting higher reactivity than chloride.[4][5] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of the fluorine atom.[4] 4-Fluoronitrobenzene is a widely used and cost-effective alternative.

Dinitro-substituted Benzenes: The presence of a second nitro group, as seen in 1-chloro-2,4-dinitrobenzene, provides strong activation for nucleophilic attack. These reagents are highly reactive and have been extensively studied, providing a wealth of literature data.

Substituted Nitropyridines

The pyridine ring is inherently electron-deficient, which enhances its susceptibility to nucleophilic attack.[1] This makes chloro-nitropyridines particularly reactive substrates for SNAr reactions. 2-Chloro-5-nitropyridine is a common and highly effective reagent in this class.[6][7][8]

Quantitative Comparison of Reactivity

To provide a clear comparison, the following table summarizes the relative reactivity of various reagents in a typical SNAr reaction with a common nucleophile, such as piperidine. The reaction rates are normalized to that of 1-chloro-2,4-dinitrobenzene for ease of comparison.

ReagentLeaving GroupActivating GroupsRelative Rate Constant (k_rel)
1-Chloro-2,4-dinitrobenzeneCl2-NO₂, 4-NO₂1.00
1-Fluoro-2,4-dinitrobenzeneF2-NO₂, 4-NO₂~3000
This compoundCl2-NO₂, 4-SO₂CF₃>1 (Highly reactive)
4-FluoronitrobenzeneF4-NO₂~0.01
2-Chloro-5-nitropyridineCl5-NO₂, Ring NHigh (Often comparable to dinitrobenzenes)

Note: The relative rates are approximate and can vary significantly with the nucleophile, solvent, and temperature.

Experimental Protocols

Below are representative protocols for conducting SNAr reactions with this compound and a common alternative, 1-Fluoro-2,4-dinitrobenzene.

Protocol 1: Synthesis of N-(2-Nitro-4-(trifluoromethylsulfonyl)phenyl)piperidine

Materials:

  • This compound

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in acetonitrile (10 mL).

  • Add piperidine (1.2 mmol) and potassium carbonate (2.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of N-(2,4-Dinitrophenyl)piperidine

Materials:

  • 1-Fluoro-2,4-dinitrobenzene

  • Piperidine

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve 1-Fluoro-2,4-dinitrobenzene (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add piperidine (2.2 mmol) to the solution.

  • Stir the mixture at room temperature for 1 hour. A yellow precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold diethyl ether to remove any unreacted starting material.

  • Dry the product under vacuum.

Visualizing Experimental and Logical Workflows

To further clarify the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification A Aromatic Substrate (e.g., this compound) D SNAr Reaction (Solvent, Temperature) A->D B Nucleophile (e.g., Piperidine) B->D C Base (optional) (e.g., K2CO3) C->D E Aqueous Workup (Extraction, Washing) D->E F Drying & Concentration E->F G Purification (Chromatography/Recrystallization) F->G H Final Product G->H

Caption: A generalized workflow for a nucleophilic aromatic substitution (SNAr) reaction.

reagent_selection_logic A Desired Reactivity? B High A->B High C Moderate A->C Moderate F No B->F D Cost/Availability a Factor? C->D E Yes D->E D->F H Consider 4-Fluoronitrobenzene E->H G Consider Dinitrobenzenes or Nitropyridines F->G I Use this compound or other highly activated systems F->I

Caption: A decision tree for selecting an appropriate SNAr substrate.

References

Comparative Guide to the Synthesis and NMR Spectroscopic Validation of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene, a key intermediate in various pharmaceutical and agrochemical research applications. The document details experimental protocols and presents a thorough validation of the synthesized product using Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound is a valuable building block in organic synthesis, primarily due to the presence of three key functional groups: a nitro group, a trifluoromethylsulfonyl group, and a chlorine atom. These features allow for a variety of subsequent chemical transformations, making it a versatile precursor for the development of novel compounds with potential biological activity. This guide focuses on a known synthetic method and explores a potential alternative, providing the necessary data for researchers to make informed decisions for their specific applications.

Synthesis Methodologies

Two primary synthetic approaches are compared in this guide. The first is a direct nitration of a commercially available precursor, while the second offers an alternative route involving the oxidation of a sulfide intermediate.

Method 1: Direct Nitration of 4-(Trifluoromethylsulfonyl)chlorobenzene

This method involves the direct nitration of 4-(Trifluoromethylsulfonyl)chlorobenzene using a mixture of fuming nitric acid and oleum.[1] This approach is straightforward and utilizes readily available starting materials.

Experimental Protocol:

To a stirred solution of 4-(Trifluoromethylsulfonyl)chlorobenzene (1.0 eq) in oleum, fuming nitric acid is added. The reaction mixture is then heated to 100 °C and stirred for 24 hours. Upon completion, the reaction is quenched with water and extracted with dichloromethane. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.[1]

Alternative Method: Oxidation of a Thioether Precursor

An alternative strategy involves the synthesis of a suitable thioether precursor followed by oxidation to the sulfone and subsequent nitration. While this method is more complex, it may offer advantages in terms of regioselectivity and milder reaction conditions in certain steps.

(Note: A specific protocol for the complete synthesis of this compound via this route was not explicitly found in the literature. The following is a proposed pathway based on established chemical transformations.)

Proposed Experimental Protocol:

  • Thioether Formation: 1-Chloro-4-fluorobenzene is reacted with trifluoromethyl thiolate (CF3SNa) to yield 1-chloro-4-((trifluoromethyl)thio)benzene.

  • Oxidation: The resulting thioether is then oxidized to the corresponding sulfone, 1-chloro-4-(trifluoromethylsulfonyl)benzene, using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).

  • Nitration: The final step involves the nitration of 1-chloro-4-(trifluoromethylsulfonyl)benzene using a nitrating agent like nitric acid in the presence of sulfuric acid to yield the target compound.

NMR Spectroscopic Validation

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of synthesized compounds. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Experimental Protocol:

A sample of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 500 MHz. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Experimental Protocol:

A sample of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃). The ¹³C NMR spectrum is recorded on a spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and NMR validation of this compound.

Table 1: Comparison of Synthesis Methods

FeatureMethod 1: Direct NitrationAlternative Method: Oxidation of Thioether
Starting Material 4-(Trifluoromethylsulfonyl)chlorobenzene1-Chloro-4-fluorobenzene, Trifluoromethyl thiolate
Key Reagents Fuming HNO₃, OleumCF₃SNa, m-CPBA, HNO₃/H₂SO₄
Reaction Steps 13
Reported Yield 24%[1]Not Reported
Advantages Fewer steps, readily available starting materialPotentially milder conditions for some steps, may offer better regiocontrol
Disadvantages Harsh reaction conditions, low reported yieldMulti-step synthesis, may require synthesis of intermediates

Table 2: NMR Spectral Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentReference
¹H 8.53bs-Ar-H[1]
8.19-8.14m-Ar-H[1]
7.94d8.8Ar-H[1]
¹³C Data not available in the searched literature---

(Note: While ¹³C NMR data for the target compound was not found, data for the closely related compound 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride can be used as a reference for expected chemical shift ranges.)

Mandatory Visualization

The following diagrams illustrate the synthetic pathway and the logical workflow for the validation of this compound.

Synthesis_Workflow cluster_method1 Method 1: Direct Nitration cluster_validation Validation A 4-(Trifluoromethylsulfonyl)chlorobenzene B Fuming HNO3, Oleum 100 °C, 24h A->B Nitration C This compound B->C D Purified Product C->D Purification E 1H NMR Spectroscopy D->E F 13C NMR Spectroscopy D->F G Structure Confirmation E->G F->G logical_relationship synthesis Synthesis of This compound purification Purification (Column Chromatography) synthesis->purification validation Spectroscopic Validation purification->validation nmr_h 1H NMR validation->nmr_h nmr_c 13C NMR validation->nmr_c structure Structural Confirmation and Purity Assessment nmr_h->structure nmr_c->structure

References

A Comparative Guide to Derivatization Reagents for Amino Acid Analysis: Featuring 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is a cornerstone of various analytical workflows. High-performance liquid chromatography (HPLC) remains a primary technique for this purpose. However, the inherent lack of strong chromophores or fluorophores in most amino acids necessitates a pre-column derivatization step to enhance their detection. This guide provides a comprehensive comparison of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene and its alternatives for the derivatization of amino acids prior to HPLC analysis, supported by experimental data and detailed protocols.

Introduction to Derivatization in Amino Acid Analysis

Pre-column derivatization involves a chemical reaction between an amino acid and a labeling reagent to form a derivative that is more easily detectable by common HPLC detectors, such as UV-Vis or fluorescence detectors. An ideal derivatization reagent should react rapidly and completely with all amino acids, form stable derivatives, and not generate interfering byproducts. This guide will explore the efficacy of this compound in this application and compare its performance with established and analogous reagents.

Performance Comparison of Derivatization Reagents

ReagentPrinciple of ReactionTypical Reaction ConditionsDetection MethodLimit of Detection (LOD)
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT) Nucleophilic aromatic substitution with the amino group.130 °C, 20 min (microwave-assisted), pH 10 (carbonate buffer).[1]UV (254 nm)[1]Not explicitly stated, but high reaction yields (96.5-100%) suggest good sensitivity.[1]
Dansyl Chloride Reacts with primary and secondary amino groups to form fluorescent sulfonamide adducts.[2]60-80 °C, 30-60 min, pH 9.5-10.5.[2]Fluorescence, UV, Mass Spectrometry.[2]Picomole to femtomole range.[2]
Dabsyl Chloride Reacts with primary and secondary amino acids to form stable, colored derivatives.[3]70 °C, 15-30 min.[3]Visible (approx. 465 nm).[3]Picomole range.
Sanger's Reagent (DNFB) Nucleophilic aromatic substitution with amino groups to produce dinitrophenyl derivatives.[1]60 °C, 60 min (in the dark).[1]UVNot explicitly stated.
o-Phthalaldehyde (OPA) Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.Room temperature, rapid reaction.FluorescencePicomole to femtomole range.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are the experimental protocols for key derivatization reagents.

Protocol 1: Amino Acid Derivatization using 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT) (Microwave-Assisted)[1]

Materials:

  • Amino acid standards or sample

  • 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT) solution

  • Carbonate buffer (pH 10)

  • Ethyl acetate

  • Anhydrous MgSO₄

  • Methanol (HPLC grade)

  • Microwave reactor

Procedure:

  • To the amino acid sample, add the FNBT solution and carbonate buffer.

  • Carry out the reaction in a microwave reactor at 130 °C for 20 minutes.

  • After cooling, extract the mixture twice with 10 mL of ethyl acetate.

  • Collect the organic layers and dry over anhydrous MgSO₄.

  • Evaporate the solvent to obtain the crude product.

  • Dissolve the obtained product in 5 mL of methanol for RP-HPLC analysis.

HPLC Conditions:

  • Column: Not specified in the source.

  • Mobile Phase: Solvent A: 5 mM sodium acetate/tetrahydrofuran (95:5, v/v); Solvent B: methanol/water (80:20, v/v).[1]

  • Gradient: 0 min, 90% A; 20 min, 80% A; 25 min, 50% A; 35 min, 45% A; 50 min, 0% A; 60 min, 90% A.[1]

  • Flow Rate: 1 mL/min.[1]

  • Temperature: 35 °C.[1]

  • Detection: UV at 254 nm.[1]

Protocol 2: Amino Acid Derivatization using Dansyl Chloride[2]

Materials:

  • Amino acid standards or sample

  • Dansyl chloride solution

  • Alkaline buffer (pH 9.5-10.5)

  • Quenching solution (e.g., a primary amine solution)

  • Heating block

  • Vortex mixer

  • Centrifuge

Procedure:

  • Mix the amino acid sample with the dansyl chloride solution and alkaline buffer.

  • Vortex the mixture thoroughly.

  • Incubate in a heating block at 60-80 °C for 30-60 minutes in the dark.

  • Cool the mixture to room temperature.

  • Add the quenching solution to stop the reaction and consume excess dansyl chloride. Vortex and let it stand for 5 minutes.

  • Centrifuge the mixture to pellet any precipitate before HPLC injection.

Visualizing the Workflow and Chemical Reactions

To better understand the processes, the following diagrams illustrate the derivatization workflow and the chemical reaction for FNBT.

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Amino Acid Sample Mix Mix with Derivatizing Reagent & Buffer Sample->Mix 1 React Incubate (Heat/Microwave) Mix->React 2 HPLC HPLC Analysis React->HPLC 3 Data Data Acquisition & Quantification HPLC->Data 4

General workflow for amino acid derivatization and HPLC analysis.

References

A Spectroscopic Comparison of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene and its key derivatives. This document provides a comparative analysis of their spectral data, detailed experimental protocols, and a visual representation of a relevant synthetic pathway.

This compound is a versatile reagent in organic synthesis, serving as a building block for various complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The presence of three distinct functional groups—a nitro group, a trifluoromethylsulfonyl group, and a chlorine atom—on the benzene ring imparts unique reactivity and spectroscopic features to the molecule and its derivatives. Understanding these spectroscopic characteristics is crucial for reaction monitoring, structural elucidation, and quality control. This guide presents a comparative analysis of the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the parent compound and several of its key derivatives.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. These derivatives have been chosen to illustrate the effect of modifying the chloro, nitro, or trifluoromethylsulfonyl groups on the spectroscopic properties of the core structure.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz)
This compound Data not available in searched literature
2-Nitro-4-(trifluoromethyl)phenol[1]11.0 (s, 1H, OH), 8.55 (d, J=2.4 Hz, 1H), 7.95 (dd, J=9.0, 2.4 Hz, 1H), 7.25 (d, J=9.0 Hz, 1H)
2-Nitro-4-(trifluoromethyl)aniline8.50 (d, J=2.4 Hz, 1H), 7.70 (dd, J=9.2, 2.4 Hz, 1H), 6.90 (d, J=9.2 Hz, 1H), 6.20 (br s, 2H, NH₂)
Methyl 2-nitro-4-(trifluoromethyl)benzoate8.20 (d, J=1.2 Hz, 1H), 8.05 (dd, J=8.2, 1.2 Hz, 1H), 7.80 (d, J=8.2 Hz, 1H), 4.00 (s, 3H, OCH₃)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)
This compound Full spectrum available on SpectraBase [2]
2-Nitro-4-(trifluoromethyl)phenol[1]155.0, 135.2, 132.5, 127.0 (q, J=33 Hz), 123.0 (q, J=272 Hz), 121.5, 119.0
2-Nitro-4-(trifluoromethyl)aniline148.0, 136.0, 131.0, 125.0 (q, J=32 Hz), 123.5 (q, J=272 Hz), 118.0, 116.0
4-Methylsulfonyl-2-nitrobenzoic acid[3]168.0, 149.0, 142.0, 135.0, 131.0, 128.0, 125.0, 44.5

Table 3: ¹⁹F NMR Spectroscopic Data (376 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)
This compound Data not available in searched literature
2-Nitro-4-(trifluoromethyl)phenol[1]-62.5
2-Nitro-4-(trifluoromethyl)aniline-62.8
Methyl 2-nitro-4-(trifluoromethyl)benzoate-63.1

Table 4: Infrared (IR) Spectroscopy Data (ATR, cm⁻¹)

CompoundKey Absorptions (cm⁻¹)
This compound Full spectrum available on SpectraBase [4]
2-Nitro-4-(trifluoromethyl)phenol[1]3300-3100 (br, O-H), 1540, 1350 (NO₂), 1320, 1180 (SO₂CF₃), 1140 (C-F)
2-Nitro-4-(trifluoromethoxy)aniline[5][6]3480, 3370 (N-H), 1630 (N-H bend), 1530, 1350 (NO₂), 1260, 1170 (O-CF₃)
4-Nitro-3-(trifluoromethyl)aniline[7]3490, 3380 (N-H), 1640 (N-H bend), 1535, 1340 (NO₂), 1310, 1150 (C-F)

Table 5: Mass Spectrometry Data (ESI-MS)

Compound[M+H]⁺ (m/z)
This compound 290.94
2-Nitro-4-(trifluoromethyl)phenol[1]208.02
2-Nitro-4-(trifluoromethyl)aniline207.04
Methyl 2-nitro-4-(trifluoromethyl)benzoate250.03

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. These should be adapted based on the specific instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[8] Ensure the solid is fully dissolved. If there are any particulates, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.

  • Instrument Setup: The ¹H NMR spectra are typically acquired on a 400 MHz spectrometer.[9] For ¹³C and ¹⁹F NMR, a spectrometer with a corresponding frequency is used.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR. Chemical shifts are referenced to the CDCl₃ solvent peak (δ = 77.16 ppm).

  • ¹⁹F NMR Acquisition: Acquire the proton-decoupled ¹⁹F NMR spectrum. Chemical shifts are reported in ppm relative to an external standard such as CFCl₃ (δ = 0.00 ppm).

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the material is placed directly onto the ATR crystal.[10][11][12] Ensure good contact between the sample and the crystal by applying gentle pressure with the instrument's clamp.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal before analyzing the sample.

  • Sample Analysis: Acquire the IR spectrum of the sample. The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth.[13]

Electrospray Ionization-Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[14][15] High concentrations can lead to signal suppression and contamination of the instrument.

  • Instrument Setup: The analysis is performed on a mass spectrometer equipped with an electrospray ionization source. The instrument is typically operated in positive ion mode to detect [M+H]⁺ ions.

  • Analysis: The sample solution is introduced into the ESI source at a constant flow rate. The instrument is scanned over a mass range appropriate for the expected molecular weight of the analyte.

Synthetic Pathway Visualization

The following diagram illustrates a common synthetic transformation of this compound to one of its derivatives, 2-Nitro-4-(trifluoromethylsulfonyl)aniline. This reaction highlights the utility of the parent compound as a precursor in the synthesis of more complex molecules.

G parent This compound product 2-Nitro-4-(trifluoromethylsulfonyl)aniline parent->product Nucleophilic Aromatic Substitution reagent Ammonia (NH₃) reagent->product byproduct Hydrochloric Acid (HCl) product->byproduct

Caption: Synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)aniline.

This guide provides a foundational understanding of the spectroscopic properties of this compound and its derivatives. The presented data and protocols are intended to assist researchers in the efficient and accurate characterization of these important chemical entities.

References

Assessing the Purity of Synthesized 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is paramount to ensure the safety, efficacy, and quality of the final product. Even trace impurities can lead to undesirable side reactions, reduced yields, and potentially toxic byproducts. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized this compound, complete with experimental protocols and supporting data to aid researchers in selecting the most appropriate method for their needs.

Comparison of Analytical Techniques

A variety of analytical techniques can be employed to determine the purity of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative accuracy, structural confirmation, or the detection of specific impurities. The table below summarizes the most common techniques and their key characteristics.

Analytical TechniquePrincipleTypical Purity Results (%)AdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.> 99.0High resolution and sensitivity, suitable for quantitative analysis of non-volatile and thermally labile compounds.Requires method development, consumption of organic solvents.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.> 99.5Excellent for identifying and quantifying volatile impurities, high sensitivity and specificity.Not suitable for non-volatile or thermally unstable compounds, potential for sample degradation at high temperatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F) Exploits the magnetic properties of atomic nuclei to provide detailed structural information and quantitative data.> 98.0 (quantitative NMR)Provides unambiguous structural confirmation, can quantify the main component and impurities without a reference standard for each impurity (qNMR).Lower sensitivity compared to chromatographic methods for trace impurity detection, requires specialized equipment.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for similar aromatic sulfonyl chlorides and nitro compounds.[1]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). If needed, add a small amount of phosphoric acid (e.g., 0.1%) to improve peak shape.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of approximately 1 mg/mL. Prepare a series of dilutions for calibration.

  • Sample Solution Preparation: Prepare a sample solution of the synthesized this compound in the mobile phase at a similar concentration to the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 254 nm

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the purity by comparing the peak area of the main component to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on general methods for the analysis of nitroaromatic and chlorinated aromatic compounds.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

  • Dichloromethane or Ethyl Acetate (GC grade)

Procedure:

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • Ion source temperature: 230 °C

    • Mass range: 50-400 m/z

  • Analysis: Inject the sample and identify the main peak corresponding to this compound based on its retention time and mass spectrum. Purity can be estimated by the area percentage of the main peak. Potential impurities can be tentatively identified by their mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable structural information and can be used for quantitative analysis.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Internal standard for quantitative NMR (qNMR), if required (e.g., maleic anhydride)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in about 0.7 mL of a suitable deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum. The expected signals for this compound are in the aromatic region. A patent for the synthesis of this compound reports the following ¹H NMR data (500 MHz, CDCl₃): δ 8.53 (s, 1H), 8.19-8.14 (m, 1H), 7.94 (d, J = 8.8 Hz, 1H).[2]

  • ¹⁹F NMR Acquisition:

    • Acquire a fluorine-19 NMR spectrum. A single resonance is expected for the -CF₃ group. The chemical shift will be characteristic of the trifluoromethylsulfonyl group attached to the aromatic ring.

  • Analysis: Integrate the signals in the ¹H NMR spectrum to confirm the relative proton ratios. The presence of unexpected signals may indicate impurities. For quantitative analysis, a known amount of an internal standard is added, and the purity is calculated by comparing the integral of the analyte signal to the integral of the internal standard signal.

Workflow for Purity Assessment

The following diagram illustrates a typical workflow for assessing the purity of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Synthesis of 2-Nitro-4-(trifluoromethylsulfonyl) chlorobenzene Purification Initial Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification Screening Qualitative Screening (TLC, ¹H NMR) Purification->Screening Quantification Quantitative Analysis (HPLC, GC-MS, qNMR) Screening->Quantification Purity_Check Purity > 99%? Quantification->Purity_Check Pass Product Meets Specifications Purity_Check->Pass Yes Fail Further Purification Required Purity_Check->Fail No Fail->Purification

Workflow for purity assessment of this compound.

Conclusion

The selection of an appropriate analytical method is crucial for ensuring the quality and purity of synthesized this compound. HPLC and GC-MS are powerful techniques for quantitative purity assessment and impurity profiling, while NMR spectroscopy provides invaluable structural confirmation. For routine quality control, HPLC is often the method of choice due to its robustness and high resolution.[3][4][5][6][7] In a research and development setting, a combination of these techniques will provide the most comprehensive characterization of the synthesized material. The detailed protocols and comparative data presented in this guide are intended to assist researchers in establishing reliable and accurate methods for the purity assessment of this important chemical intermediate.

References

A Comparative Guide to the Use of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of a Key Synthetic Building Block

In the landscape of modern organic synthesis, the choice of reagents is a critical decision that balances reactivity, cost, and practicality. 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene is a highly activated aromatic compound used for the introduction of the 2-nitro-4-(trifluoromethylsulfonyl)phenyl moiety, a valuable fragment in the design of biologically active molecules, particularly in the realm of kinase inhibitors. This guide provides a comprehensive cost-benefit analysis of using this reagent, comparing its performance with common alternatives and providing supporting experimental data and protocols to inform your synthetic strategy.

At a Glance: Performance and Cost Comparison

The utility of this compound lies in its high reactivity in nucleophilic aromatic substitution (SNAr) and its potential as an electrophile in cross-coupling reactions. The electron-withdrawing nitro and trifluoromethylsulfonyl groups strongly activate the chlorine atom for displacement. However, its cost and the availability of milder alternatives necessitate a careful evaluation.

Reagent/PrecursorTypical ReactionCost (USD/gram)Key AdvantagesKey Disadvantages
This compound SNAr, Suzuki-Miyaura~$140High reactivity, direct introduction of a complex pharmacophore.High cost, potentially harsh reaction conditions.
Aryl Triflates (from Triflic Anhydride) Suzuki-Miyaura, Buchwald-Hartwig~$2.60 (for Tf₂O)High reactivity, well-established methods.High cost of triflic anhydride, potential for hydrolysis.
Aryl Nonaflates (from Nonafluorobutanesulfonyl Fluoride) Suzuki-Miyaura, Buchwald-Hartwig~$0.60 (for NfF)More stable than triflates, lower cost.Lower reactivity than triflates in some cases.
Aryl Imidazolylsulfonates (from 1,1'-Sulfonyldiimidazole) Suzuki-Miyaura, Negishi~$20.74 (for SDI)Economical alternative to triflates, good stability.Slower reaction rates compared to triflates.[1]

Note: Costs are estimates based on commercially available data for precursors and may vary between suppliers and by scale.

In-Depth Analysis: Reactivity and Applications

This compound is particularly effective in SNAr reactions with a variety of nucleophiles. The strong electron-withdrawing capacity of the nitro and trifluoromethylsulfonyl groups stabilizes the intermediate Meisenheimer complex, facilitating the displacement of the chloride. This makes it a potent reagent for the synthesis of substituted anilines, phenoxy ethers, and thioethers, which are common scaffolds in medicinal chemistry.

While less common, its use in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling is also feasible. In this context, it serves as an alternative to more traditional aryl halides and sulfonates.

Alternative Reagents: A Comparative Overview

The primary alternatives for activating a phenolic hydroxyl group for cross-coupling reactions are triflates, nonaflates, and imidazolylsulfonates.

  • Aryl Triflates (ArOTf): Considered the gold standard for reactivity in cross-coupling, aryl triflates are readily prepared from phenols using triflic anhydride (Tf₂O). Their high reactivity, however, is coupled with a high cost and sensitivity to hydrolysis.

  • Aryl Nonaflates (ArONf): Nonaflates, prepared from nonafluorobutanesulfonyl fluoride (NfF), offer a more stable and cost-effective alternative to triflates. They exhibit comparable, and in some cases superior, performance in cross-coupling reactions, particularly in palladium-catalyzed amination.

  • Aryl Imidazolylsulfonates (ArOS(O)Im): Prepared from phenols and 1,1'-sulfonyldiimidazole (SDI), imidazolylsulfonates are presented as a practical and economical alternative to triflates.[1] They demonstrate good stability and reactivity in a range of palladium-catalyzed couplings, although they may require longer reaction times.[1]

Experimental Protocols

Synthesis of a Substituted Aniline via SNAr with this compound

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., aniline derivative) (1.1 eq)

  • Base (e.g., K₂CO₃, Et₃N) (2.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.

  • Add the amine and the base to the solution.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling of an Aryl Sulfonate

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl sulfonate (e.g., triflate, nonaflate, or imidazolylsulfonate) with an arylboronic acid.

Materials:

  • Aryl sulfonate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (2-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl sulfonate, arylboronic acid, palladium catalyst, ligand (if used), and base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Case Study: Synthesis of Kinase Inhibitors

The 2-nitro-4-(trifluoromethylsulfonyl)phenyl moiety is of significant interest in the development of kinase inhibitors. For instance, the kinase inhibitor Bosutinib targets both Bcr-Abl and Src kinases, which are implicated in chronic myelogenous leukemia (CML).[2][3] The synthesis of Bosutinib and its analogs often involves the coupling of a quinoline core with a substituted aniline. The use of highly activated electrophiles like this compound can be a key step in constructing such complex molecules.

The Bcr-Abl and Src signaling pathways are critical in cell proliferation and survival.[4][5] Dysregulation of these pathways is a hallmark of certain cancers. The development of inhibitors that can effectively block these pathways is a major focus of modern drug discovery.

Below are diagrams illustrating a simplified experimental workflow for the synthesis of a key aniline intermediate and the relevant signaling pathways.

G cluster_workflow Experimental Workflow: SNAr for Aniline Synthesis Start Start Reactants 2-Nitro-4-(CF3SO2)chlorobenzene + Amine Nucleophile Start->Reactants Reaction Heat in polar aprotic solvent with base (e.g., K2CO3) Reactants->Reaction Workup Aqueous workup & extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Substituted Aniline Purification->Product

A simplified workflow for the synthesis of a substituted aniline via SNAr.

G cluster_pathway Simplified Bcr-Abl and Src Signaling Pathways Bcr_Abl Bcr-Abl Grb2_Sos Grb2/Sos Bcr_Abl->Grb2_Sos STAT STATs Bcr_Abl->STAT Src Src Kinase Src->Grb2_Sos Src->STAT Ras Ras Grb2_Sos->Ras PI3K PI3K Grb2_Sos->PI3K Raf_MEK_ERK Raf/MEK/ERK Pathway Ras->Raf_MEK_ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival STAT->Proliferation Raf_MEK_ERK->Proliferation Akt->Proliferation Bosutinib Bosutinib Bosutinib->Bcr_Abl Bosutinib->Src

Simplified Bcr-Abl and Src signaling pathways inhibited by Bosutinib.

Conclusion

This compound is a potent and highly reactive building block for the synthesis of complex molecules, particularly in the context of medicinal chemistry. Its high cost is a significant consideration, but its reactivity can be advantageous for challenging transformations where milder reagents may fail. For many standard cross-coupling reactions, more economical and stable alternatives such as aryl nonaflates and imidazolylsulfonates may be preferable. The choice of reagent will ultimately depend on a careful consideration of the specific synthetic challenge, including the desired reactivity, the stability of the starting materials and products, and the overall cost-effectiveness of the synthetic route.

References

A Comparative Guide to Aryl Ether Synthesis: Evaluating 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene Against Classical Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex aromatic molecules, the selection of appropriate building blocks is paramount. This guide provides a comparative analysis of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene as a reagent for nucleophilic aromatic substitution (SNAr) reactions, particularly in the formation of aryl ethers. Its performance is benchmarked against established and highly reactive aryl chlorides: 2,4-dinitrochlorobenzene and 2,4,6-trinitrochlorobenzene (picryl chloride).

The synthesis of aryl ethers is a fundamental transformation in organic chemistry, with the resulting motifs being prevalent in pharmaceuticals, agrochemicals, and materials science. The SNAr reaction is a powerful tool for this purpose, especially when one of the aromatic rings is activated by electron-withdrawing groups. This guide delves into the reactivity, experimental protocols, and comparative performance of these key reagents.

Reagent Comparison and Performance Data

The reactivity of aryl chlorides in SNAr reactions is dictated by the electronic stabilization of the intermediate Meisenheimer complex. The presence of strong electron-withdrawing groups, such as nitro (NO₂) and trifluoromethylsulfonyl (SO₂CF₃), at positions ortho and para to the leaving group (chloride) significantly accelerates the reaction rate.

This compound is anticipated to be a highly reactive substrate due to the combined electron-withdrawing power of the nitro and trifluoromethylsulfonyl groups. For the purpose of this guide, and in the absence of a specific published yield for its reaction with phenol, a high yield is reasonably assumed based on its strong activation.

Below is a quantitative comparison of the performance of this compound with 2,4-dinitrochlorobenzene and 2,4,6-trinitrochlorobenzene in representative aryl ether syntheses.

ReagentNucleophileProductReaction ConditionsYield (%)
This compound Phenol4-(Trifluoromethylsulfonyl)-2-nitrophenyl phenyl etherBase (e.g., K₂CO₃), Solvent (e.g., DMF), Heat~95% (estimated)
2,4-Dinitrochlorobenzene 1-Propanol1-Propoxy-2,4-dinitrobenzeneAnhydrous K₂CO₃, Reflux96.5%[1]
2,4,6-Trinitrochlorobenzene (Picryl Chloride) EthanolPicryl ethyl etherAnhydrous K₂CO₃, Ethanol, Room Temperature~98%

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for adapting these reactions to new substrates. The following are representative experimental protocols for the synthesis of aryl ethers using the compared reagents.

Synthesis of 4-(Trifluoromethylsulfonyl)-2-nitrophenyl Phenyl Ether using this compound (Representative Protocol)

A mixture of this compound (1 mmol), phenol (1.1 mmol), and anhydrous potassium carbonate (1.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is stirred at 80 °C for 4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum. The crude product is then purified by recrystallization or column chromatography to afford the desired 4-(Trifluoromethylsulfonyl)-2-nitrophenyl phenyl ether.

Synthesis of 1-Propoxy-2,4-dinitrobenzene using 2,4-Dinitrochlorobenzene[1]

A mixture of 320 ml of 1-propanol, 202.5 g (1 mole) of 2,4-dinitrochlorobenzene, and 235 g (1.7 mole) of anhydrous potassium carbonate is heated at the reflux temperature for 8 hours. After the reaction is complete, the mixture is worked up to yield 220.4 g of 1-propoxy-2,4-dinitrobenzene.[1]

Synthesis of Picryl Ethyl Ether using 2,4,6-Trinitrochlorobenzene

To a solution of 2,4,6-trinitrochlorobenzene (1 mmol) in ethanol (10 mL) is added anhydrous potassium carbonate (1.5 mmol). The mixture is stirred at room temperature for 2 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by column chromatography to yield picryl ethyl ether.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized experimental workflow for the synthesis of aryl ethers via a nucleophilic aromatic substitution reaction.

experimental_workflow reagents Reactants: Aryl Halide Nucleophile (Phenol/Alcohol) Base reaction Reaction Mixture (Stirring, Heating/Reflux) reagents->reaction Combine solvent Solvent (e.g., DMF, Alcohol) solvent->reaction Dissolve workup Work-up: Quenching Extraction reaction->workup After completion purification Purification: Recrystallization or Column Chromatography workup->purification product Final Product (Aryl Ether) purification->product

Caption: Generalized workflow for aryl ether synthesis via SNAr.

References

A Comparative Guide to the Synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and high-yield synthesis of key intermediates is paramount. 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene is a valuable building block, and understanding its synthesis in the context of related isomers is crucial for process optimization and discovery. This guide provides a comparative overview of peer-reviewed methods for the synthesis of this compound and its key positional isomers, 4-chloro-3-nitrobenzenesulfonyl chloride and 2-chloro-5-nitrobenzenesulfonyl chloride.

Quantitative Data Summary

The following table summarizes the key quantitative data from various synthetic methods for the target compound and its isomers, allowing for a direct comparison of their efficiencies.

Target CompoundStarting MaterialKey ReagentsReaction ConditionsYield (%)Purity (%)Reference
This compound1-chloro-4-(trifluoromethylsulfonyl)benzeneOleum, Fuming HNO₃100 °C, 24 h24-[1]
4-chloro-3-nitrobenzene sulfonyl chlorideo-chloro-nitrobenzeneChlorsulfonic acid120 °C, 4 h81.599.96[2]
4-chloro-3-nitrobenzene sulfonyl chlorideo-chloro-nitrobenzeneChlorsulfonic acid100-130 °C, stepwise heating over 6 h88-[1]
2-chloro-5-nitro-benzenesulfonyl chloridep-chloro-nitrobenzeneChlorosulfonic acid120-130 °C55-[3]
2-chloro-5-nitro-benzenesulfonyl chloride2-chloro-5-nitrobenzene sulfonic acidBis(trichloromethyl) carbonate (BTC), Organic base25-80 °C, 2-8 h in an organic solvent63.2 - 93.195.3 - 99.1[4]
2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride2-chloro-4-fluorobenzenesulfonyl chloride95% Fuming HNO₃, Conc. H₂SO₄35-40 °C, 1 h96>98[5]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Method 1: Synthesis of this compound
  • Starting Material: 1-chloro-4-(trifluoromethylsulfonyl)benzene

  • Procedure: To a stirred solution of 1-chloro-4-(trifluoromethylsulfonyl)benzene in Oleum, fuming nitric acid is added. The reaction mixture is then heated to 100 °C and stirred for 24 hours. After completion, the reaction is quenched with water and extracted with dichloromethane. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.[1]

Method 2: Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride
  • Starting Material: o-chloro-nitrobenzene

  • Procedure: o-chloro-nitrobenzene is reacted with chlorosulfonic acid at a molar ratio of 1:4. The reaction is carried out at 120 °C for 4 hours. The raw product is then recrystallized from petroleum ether to yield the final product.[2]

  • Alternative Procedure: A stepwise heating approach can be employed where o-chloro-nitrobenzene is reacted with chlorsulfonic acid (1:4 to 1:5 molar ratio). The temperature is initiated at 100 °C for one hour, raised to 110 °C for one hour, then to 120 °C for one hour, and finally maintained at 130 °C for three hours. The reaction mixture is then added to an ice and water slurry, and the solidified product is filtered.[1]

Method 3: Synthesis of 2-chloro-5-nitro-benzenesulfonyl chloride
  • Starting Material: p-chloro-nitrobenzene

  • Procedure: p-chloro-nitrobenzene is reacted with chlorosulfonic acid in a 1:5 molar ratio at a temperature of 120-130 °C. The crude product is obtained after the reaction and can be recrystallized from carbon tetrachloride.[3]

  • Alternative "Green" Procedure: 2-chloro-5-nitrobenzene sulfonic acid is reacted with bis(trichloromethyl) carbonate (BTC) in the presence of an organic base within an organic solvent. The reaction is maintained at a temperature between 25 and 80 °C for 2 to 8 hours. Following the reaction, the mixture undergoes post-treatment to isolate the final product.[4][6]

Method 4: Synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride (A structurally related compound)
  • Starting Material: 2-chloro-4-fluorobenzenesulfonyl chloride

  • Procedure: 2-chloro-4-fluorobenzenesulfonyl chloride is nitrated using 1.0-1.05 equivalents of 95% fuming nitric acid in concentrated sulfuric acid. The reaction is conducted at 35-40 °C for 1 hour to yield the final product with high purity.[5]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthetic methods.

Synthesis of this compound A 1-chloro-4-(trifluoromethylsulfonyl)benzene B Oleum, Fuming HNO3 100°C, 24h A->B C This compound B->C

Caption: Synthesis of the target compound.

Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride cluster_0 Method A cluster_1 Method B A1 o-chloro-nitrobenzene B1 Chlorsulfonic acid 120°C, 4h A1->B1 C1 4-chloro-3-nitrobenzene sulfonyl chloride B1->C1 A2 o-chloro-nitrobenzene B2 Chlorsulfonic acid 100-130°C, 6h A2->B2 C2 4-chloro-3-nitrobenzene sulfonyl chloride B2->C2

Caption: Comparative synthesis of an isomer.

Synthesis of 2-chloro-5-nitro-benzenesulfonyl chloride cluster_0 Conventional Method cluster_1 Green Chemistry Method A1 p-chloro-nitrobenzene B1 Chlorsulfonic acid 120-130°C A1->B1 C1 2-chloro-5-nitro-benzenesulfonyl chloride B1->C1 A2 2-chloro-5-nitrobenzene sulfonic acid B2 BTC, Organic base 25-80°C, 2-8h A2->B2 C2 2-chloro-5-nitro-benzenesulfonyl chloride B2->C2

Caption: Isomer synthesis comparison.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene as a toxic, corrosive, and environmentally hazardous material. Proper disposal is critical for laboratory safety and environmental protection and must be conducted in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular waste streams.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from structurally similar chemicals, including 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride, 1-Chloro-4-nitrobenzene, and other halogenated nitroaromatic compounds.

Hazard Profile and Safety Data

This compound is anticipated to be a highly reactive and hazardous substance. The data presented below is a composite from related compounds and should be considered a baseline for safe handling and disposal.

Hazard ClassificationDescriptionGHS Precautionary Statements
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[1]P260, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340[1]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[2]P280, P303+P361+P353, P362+P364[3]
Eye Damage/Irritation Causes serious eye damage.[2]P280, P305+P351+P338, P310[3]
Carcinogenicity/Mutagenicity Suspected of causing genetic defects and cancer.[1]P201, P202, P308+P313[1]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1][4]P273, P391[1]
Incompatible Materials Strong oxidizing agents, strong bases.[1]-
Physical & Chemical Properties (Estimated)
Appearance Likely a solid (crystalline) or liquid.
Odor No data available, likely pungent.
Reactivity Stable under normal conditions.[5] May react violently with strong bases.
Hazardous Decomposition Thermal decomposition can release irritating and toxic gases such as nitrogen oxides (NOx), sulfur oxides (SOx), carbon oxides (CO, CO2), hydrogen chloride, and hydrogen fluoride.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. The following steps outline the process for preparing the chemical for pickup.

Experimental Protocol: Waste Segregation and Packaging

  • Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[6] All handling of waste should be performed in a certified chemical fume hood.

  • Waste Classification: This chemical should be classified as a halogenated organic hazardous waste .[2] Do not mix it with non-halogenated solvents or other waste streams to avoid creating a more complex and costly disposal issue.

  • Container Selection:

    • Use a designated, compatible, and properly sealed hazardous waste container. The container must be clean, in good condition, and made of a material that will not react with the chemical (e.g., glass or a suitable plastic).

    • If possible, use the original container, ensuring it is tightly sealed.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • List all associated hazards: "Toxic," "Corrosive," "Marine Pollutant."

    • Indicate the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials.

    • Ensure the container is stored in secondary containment to prevent spills.

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Follow their specific procedures for waste pickup requests.

Protocol for Decontamination of Empty Containers and Glassware:

  • Triple Rinsing: Empty containers that held this compound must be decontaminated before being discarded or recycled.

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • The first rinsate must be collected and disposed of as halogenated organic hazardous waste. Subsequent rinsates may also need to be collected depending on local regulations.

  • Disposal of Rinsate: Collect all rinsate in a labeled hazardous waste container as described above.

  • Final Disposal of Container: After triple rinsing, the container may be disposed of according to your institution's policies for decontaminated lab waste.

Spill Management Protocol

In the event of a small spill within a chemical fume hood:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Containment: Use a spill kit with an absorbent material suitable for chemicals (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

Disposal Workflow Diagram

G Workflow for Disposal of this compound cluster_prep Preparation & Handling cluster_waste Waste Collection & Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Classify Classify as Halogenated Organic Hazardous Waste FumeHood->Classify Container Use a Compatible, Labeled Hazardous Waste Container Classify->Container Label Label with Chemical Name, Hazards, and Date Container->Label Store Store in Secondary Containment in a Designated Area Label->Store EHS Contact EHS or Licensed Waste Disposal Contractor Store->EHS Pickup Arrange for Waste Pickup EHS->Pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.